Technical Documentation Center

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride
  • CAS: 1185303-95-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0 for the salt; 614731-31-6 for the free base)[1][2] represents a highly versatile building block and privileged scaffold in modern neuropharmacological drug discovery. Structurally classified as a phenoxymethylpiperidine derivative, this scaffold is deeply embedded in the design of central nervous system (CNS) therapeutics, particularly those targeting the Sigma-1 receptor (S1R) and the N-methyl-D-aspartate (NMDA) receptor's NR2B subunit[3][4].

As a Senior Application Scientist, I approach the evaluation of such compounds not merely as static chemical entities, but as dynamic physicochemical systems. The strategic selection of the hydrochloride salt form, the steric influence of the ortho-methoxy substitution, and the basicity of the piperidine ring collectively dictate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and maps its predictive pharmacology.

Structural & Conformational Analysis

The molecular architecture of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is characterized by three distinct functional domains, each contributing to its physicochemical behavior:

  • The Piperidine Ring (Basic Center): The secondary amine in the piperidine ring is highly basic. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling crucial electrostatic interactions (salt bridges) with acidic residues in target receptor binding pockets (e.g., Glu314 in the Sigma-1 receptor). The hydrochloride salt formulation ensures high aqueous solubility and solid-state stability, preventing the oxidative degradation often seen in free-base amines.

  • The Ether Linkage (H-Bond Acceptor): The -O-CH2- bridge provides rotational flexibility while serving as a hydrogen-bond acceptor.

  • The 2-Methoxyphenoxy Moiety (Steric/Electronic Modulator): The presence of a methoxy group at the ortho (2-) position of the phenyl ring introduces significant steric hindrance. This restricts the free rotation of the adjacent ether bond, effectively "locking" the molecule into a preferred bioactive conformation. Furthermore, the electron-donating nature of the methoxy group increases the electron density of the aromatic ring, enhancing potential π−π stacking or cation- π interactions with aromatic amino acids in target proteins.

Quantitative Physicochemical Data

To facilitate rapid comparison and formulation planning, the core physicochemical parameters of the compound are summarized below.

ParameterValue / Predicted RangePharmacological Implication
Molecular Formula C13H20ClNO2 (Salt)Standard low-molecular-weight CNS ligand.
Molecular Weight 257.76 g/mol (Salt) / 221.30 g/mol (Base)Well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability.
pKa (Piperidine NH) ~9.5 – 10.2Ensures >99% protonation at pH 7.4, critical for target engagement.
LogP (Free Base) 2.5 – 3.0Optimal lipophilicity for passive blood-brain barrier (BBB) permeation.
LogD (at pH 7.4) ~1.5 – 2.0Balances aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) ~31.5 ŲHighly favorable for CNS penetration (optimal TPSA for BBB crossing is <90 Ų).

Predictive Pharmacological Applications

The phenoxymethylpiperidine scaffold is not a passive structural element; it is an active pharmacophore.

Sigma-1 Receptor (S1R) Modulation: The S1R is a ligand-regulated chaperone protein implicated in neurodegeneration and neuropathic pain. The "Glennon pharmacophore" for S1R ligands dictates a basic amine flanked by primary and secondary hydrophobic regions. Phenoxymethylpiperidines (such as the well-documented PET radiotracer [18F]FPS) exhibit subnanomolar affinity for the S1R[4]. For optimal passive entry into the brain, S1R radiotracers and therapeutics require a LogD7.4 in the range of 2.0–3.5[5]. The 3-substituted piperidine variant perfectly aligns with this spatial requirement, making it an ideal lead compound for S1R agonist/antagonist development.

NMDA (NR2B) Antagonism: Research into indole- and benzimidazole-carboxamides has demonstrated that phenoxymethylpiperidine derivatives act as highly selective, low-nanomolar antagonists of the NR2B subunit of the NMDA receptor[3]. The spatial distance between the basic piperidine nitrogen and the substituted phenoxy ring mimics the binding pose of classical ifenprodil-like NR2B antagonists.

G A Phenoxymethylpiperidine Scaffold B Protonated Piperidine (pH 7.4) A->B C 2-Methoxyphenoxy Group A->C D Salt Bridge (e.g., Glu314) Sigma-1 / NR2B Receptors B->D Electrostatic Attraction E Hydrophobic Pocket Steric Fit C->E Restricted Rotation Conformational Lock F Receptor Modulation & Neuroprotection D->F E->F

Caption: Putative pharmacophore mapping of the phenoxymethylpiperidine scaffold to CNS targets.

Analytical Characterization & Experimental Protocols

To ensure scientific integrity, theoretical values must be empirically validated. The following step-by-step methodologies are designed as self-validating systems. We prioritize potentiometric titration over UV-metric methods because the compound lacks a strong pH-dependent chromophore shift, and we utilize shake-flask LC-MS/MS over computational predictions because ortho-substitutions often confound in silico ClogP algorithms.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in hydrogen ion concentration. By using a standardized base to titrate the hydrochloride salt, the inflection point of the first derivative of the pH-volume curve provides a highly accurate, self-validating measurement of the piperidine nitrogen's dissociation constant.

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 2.0 mg of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride in 10.0 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).

  • Calibration: Calibrate the glass electrode using standard buffer solutions at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the sample solution with standardized 0.05 M KOH under a nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews results).

  • Data Acquisition: Record pH after each 0.01 mL addition of titrant. Ensure the potential drift is <0.1 mV/s before recording each data point.

  • Analysis: Plot the titration curve (pH vs. Volume of KOH). Calculate the first derivative ( Δ pH/ Δ V) to identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation.

Protocol 2: LogD (pH 7.4) Measurement via Shake-Flask LC-MS/MS

Causality: The shake-flask method remains the gold standard for lipophilicity. LC-MS/MS is employed for quantification because it provides superior sensitivity and specificity compared to UV detection, allowing for the use of low compound concentrations that prevent self-aggregation in the aqueous phase.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours. Separate the phases.

  • Sample Spiking: Prepare a 1 mM stock solution of the compound in DMSO. Spike 10 µL of the stock into a glass vial containing 1.0 mL of the saturated PBS and 1.0 mL of the saturated 1-octanol.

  • Partitioning: Cap the vial tightly and agitate using a mechanical shaker at 300 RPM for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification: Carefully extract 50 µL from the octanol layer (dilute 1:100 in methanol) and 50 µL from the aqueous layer. Analyze both samples via LC-MS/MS using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD7.4 using the formula: LogD=log10​(Peak Areaoctanol​×Dilution Factor/Peak Areaaqueous​) .

G A 3-[(2-Methoxyphenoxy) methyl]piperidine HCl B Potentiometric Titration A->B Aqueous Solubility C Shake-Flask LC-MS/MS A->C Octanol/Water Partitioning D pKa Determination (~9.5 - 10.2) B->D E LogD (7.4) Profiling (Lipophilicity) C->E F ADME & BBB Penetration Model D->F E->F

Caption: Workflow for physicochemical characterization and ADME modeling.

Conclusion

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a structurally optimized, highly functional scaffold. Its physicochemical properties—specifically its basic piperidine nitrogen, tightly controlled lipophilicity, and sterically restricted ether linkage—make it an exceptional candidate for integration into CNS-targeted drug discovery pipelines. By utilizing rigorous, self-validating analytical protocols like potentiometric titration and LC-MS/MS shake-flask partitioning, researchers can accurately map its ADME profile and leverage its pharmacophore for targets such as the Sigma-1 and NMDA receptors.

References

Sources

Exploratory

Unraveling the Mechanism: A Guide to the Target Identification and Validation of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my experience has shown that understanding a small molecule's precise mechanism of action is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that understanding a small molecule's precise mechanism of action is the cornerstone of modern drug discovery. It is the critical juncture that transforms a promising compound into a viable therapeutic candidate. This guide outlines a comprehensive, multi-faceted strategy for the target identification and validation of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride, a novel compound with significant therapeutic potential yet an unknown molecular target.

We will not follow a rigid, one-size-fits-all template. Instead, we will employ an integrated approach that begins with hypothesis generation based on structural motifs and progresses through unbiased, proteome-wide screening, culminating in gold-standard validation of target engagement within a cellular context. Each step is designed to be self-validating, providing a robust and logical pathway to elucidate the compound's mechanism of action.

Part 1: Hypothesis Generation and Initial Target Class Profiling

The chemical structure of a molecule provides the first clues to its biological function. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous neuroactive drugs, while the methoxyphenoxy group is also common in compounds targeting the central nervous system.[1] A structurally similar compound, 3-[(2-ethoxyphenoxy)methyl]piperidine, has been shown to inhibit the reuptake of biogenic amines, suggesting a potential interaction with monoamine transporters.[2]

This structural information allows us to form an initial, testable hypothesis: 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride may interact with protein classes prevalent in neurological signaling, such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters.

Our initial experimental step is not to identify a single target, but to rapidly narrow down the potential target class. This is achieved by screening the compound against large, well-characterized panels of proteins. This approach is cost-effective and provides a broad overview of the compound's bioactivity, including potential off-target effects early in the discovery process.[3]

Recommended Initial Screening Panels:
Panel TypeRationale & Provider ExampleKey Insights Gained
Kinase Panel Kinases are a major class of drug targets and frequent off-targets. Profiling against a large panel (e.g., Reaction Biology's KinomeProfiler™ or PamGene's KinomePro™) is crucial for safety and mechanism deconvolution.[4][5]Identifies potential primary kinase targets or off-target liabilities that could lead to toxicity.
GPCR Panel Given the structural similarity to neuroactive drugs, GPCRs are a highly probable target class. Platforms like the PRESTO-Salsa or services from Creative Biogene offer broad screening against the GPCRome.[6][7]Narrows the search to a specific family of receptors and can reveal agonist or antagonist activity.
Ion Channel Panel Ion channels are critical for neuronal excitability and are modulated by many CNS drugs.[8] Comprehensive screening (e.g., services from Charles River or Creative BioMart) can identify effects on a wide range of channels.[9][10]Reveals potential modulation of voltage-gated or ligand-gated ion channels, a common mechanism for neuroactive compounds.

The workflow for this initial phase is designed to efficiently funnel our efforts toward the most promising target classes.

G cluster_0 Phase 1: Hypothesis & Profiling cluster_1 Broad Panel Screening Compound 3-[(2-Methoxyphenoxy)methyl] piperidine hydrochloride Hypothesis Hypothesis Generation (Structural Similarity Analysis) Compound->Hypothesis Kinase Kinome Panel (>500 Kinases) Hypothesis->Kinase Test Hypothesis GPCR GPCRome Panel (>300 Receptors) Hypothesis->GPCR Test Hypothesis IonChannel Ion Channel Panel (>100 Channels) Hypothesis->IonChannel Test Hypothesis Data Data Analysis: Identify Active Target Class Kinase->Data GPCR->Data IonChannel->Data

Figure 1: Workflow for hypothesis-driven initial screening.

Part 2: Unbiased Target Identification Strategies

If broad panel screening fails to yield a clear target class or if we suspect a novel mechanism of action, an unbiased approach is necessary. These methods interrogate the compound's interactions with the entire proteome without preconceived notions. We will employ two powerful, complementary strategies: one biochemical (Affinity Chromatography) and one genetic (CRISPR-Cas9 screening).

Strategy A: Affinity Chromatography-Mass Spectrometry

This technique is a cornerstone of chemical proteomics and serves to identify direct binding partners of a small molecule.[11][12] The core principle involves immobilizing the compound (the "bait") on a solid support and using it to capture interacting proteins (the "prey") from a cell lysate.[13]

The process requires careful planning and execution, particularly in the synthesis of the affinity probe to ensure it retains the biological activity of the parent compound.[13]

G cluster_0 Affinity Chromatography-MS Workflow A 1. Probe Synthesis (Compound + Linker + Biotin) B 2. Immobilization (Bind probe to Streptavidin beads) A->B C 3. Cell Lysate Incubation (Proteins bind to immobilized probe) B->C D 4. Wash Steps (Remove non-specific binders) C->D E 5. Elution (Release specifically bound proteins) D->E F 6. LC-MS/MS Analysis (Protein Identification) E->F G 7. Candidate List (Potential direct targets) F->G

Figure 2: Affinity chromatography workflow for target fishing.
  • Probe Synthesis: Synthesize a derivative of 3-[(2-Methoxyphenoxy)methyl]piperidine with a linker arm (e.g., polyethylene glycol) terminating in a biotin tag. The linker attachment point must be at a position determined not to be critical for biological activity.[14]

  • Affinity Matrix Preparation: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human neuroblastoma cell line) and prepare a native cell lysate using a mild detergent buffer supplemented with protease inhibitors.

  • Binding and Competition:

    • Test Sample: Incubate the cell lysate with the affinity matrix.

    • Control Sample: Pre-incubate the cell lysate with a 100-fold excess of the free, unmodified 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride before adding the affinity matrix. This competition step is critical for distinguishing true targets from non-specific binders.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are abundant in the test sample but significantly reduced or absent in the competition control sample are considered high-confidence candidate targets.

Strategy B: CRISPR-Cas9 Functional Genomic Screening

CRISPR-Cas9 screening offers a powerful genetic approach to identify proteins that are functionally important for a compound's activity.[15] Instead of identifying direct binders, this method identifies genes whose loss-of-function results in altered sensitivity to the compound.[16][17]

A pooled CRISPR knockout screen involves transducing a cell population with a library of single-guide RNAs (sgRNAs), treating the cells with the compound, and identifying the sgRNAs that are enriched or depleted in the surviving cell population.[16]

G cluster_0 CRISPR-Cas9 Knockout Screen Workflow A 1. Transduction (Introduce pooled sgRNA library into Cas9-expressing cells) B 2. Selection (Divide cells into two pools: - Vehicle Control (DMSO) - Compound Treatment) A->B C 3. Cell Proliferation (Culture for several passages) B->C D 4. Harvest & DNA Extraction (Extract genomic DNA from both pools) C->D E 5. NGS Sequencing (Amplify and sequence sgRNA cassettes) D->E F 6. Data Analysis (Calculate log2 fold change of sgRNA abundance between treatment and control) E->F G Candidate Genes (Genes whose knockout confers resistance or sensitivity) F->G

Figure 3: Pooled CRISPR screen for functional target ID.
  • Cell Line and Library Selection: Choose a Cas9-expressing cell line that shows a robust phenotypic response (e.g., growth inhibition) to the compound. Use a genome-wide sgRNA library (e.g., GeCKOv2) for unbiased discovery.[16]

  • Library Transduction: Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA. Maintain a high coverage (e.g., 300 cells per sgRNA).[16]

  • Drug Treatment: After an initial expansion period, split the cell population. Treat one group with the compound at a concentration that causes significant but incomplete cell death (e.g., IC50) and the other with a vehicle control (DMSO).

  • Cell Culture: Continue to culture the cells, passaging them as needed while maintaining drug pressure, for a period sufficient to allow for the enrichment or depletion of specific sgRNA-containing populations (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing: Harvest the cells from both populations and extract high-quality genomic DNA. Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.[16]

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the frequency of each sgRNA in the treatment and control populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the compound-treated population compared to the control. Genes targeted by these sgRNAs are considered functional hits.

Part 3: Target Validation and In-Cell Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly measures the interaction between a drug and its target protein in intact cells or cell lysates.[19] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation and aggregation.[20]

The assay involves treating cells with the compound, heating them across a range of temperatures, and then quantifying the amount of the target protein that remains soluble.

G cluster_0 CETSA Workflow for Target Validation A 1. Cell Treatment (Incubate cells with compound or vehicle control) B 2. Heat Challenge (Aliquot cells and heat at a range of temperatures, e.g., 40-70°C) A->B C 3. Cell Lysis (Lyse cells via freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins) C->D E 5. Protein Quantification (Analyze supernatant by Western Blot for the target protein) D->E F 6. Data Analysis (Plot melt curves and isothermal dose-response curves) E->F

Figure 4: CETSA workflow to confirm in-cell target engagement.
  • Cell Treatment: Treat cultured cells with either the compound at a fixed concentration or a vehicle control (DMSO) for a defined period.

  • Heat Challenge: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at various temperatures using a thermal cycler (e.g., a gradient from 40°C to 70°C).[19] Cool to room temperature for 3 minutes.[21]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[22]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.[22]

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration for all samples. Analyze the amount of the soluble target protein in each sample using standard Western Blotting procedures with a specific antibody against the candidate protein.

  • Data Analysis and Presentation:

    • Melt Curve: Quantify the band intensities from the Western blot and plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the curve indicates target stabilization.

    • Isothermal Dose-Response (ITDR) Curve: Perform the experiment at a single temperature (chosen from the melt curve) with varying concentrations of the compound. Plotting the amount of soluble protein against the compound concentration demonstrates dose-dependent target engagement.

Table 1: CETSA Melt Curve Data for Target Protein X

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (Compound)
46 100 100
49 95 98
52 80 95
55 50 85
58 20 60

| 61 | 5 | 30 |

Table 2: CETSA Isothermal Dose-Response Data at 55°C

Compound Conc. (µM) % Soluble Protein
0 50
0.01 55
0.1 68
1 85

| 10 | 88 |

These results would provide strong evidence that 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride directly binds to and stabilizes Target Protein X inside living cells.

Conclusion: Synthesizing the Evidence

The identification of a small molecule's target is not a linear process but an iterative cycle of hypothesis, discovery, and validation. By strategically combining broad profiling panels, unbiased chemical proteomics, and functional genomics, we can efficiently generate a high-quality list of candidate targets. Subsequent validation of these candidates with rigorous biophysical methods like CETSA provides the definitive evidence of target engagement required to confidently advance a compound in the drug development pipeline. This integrated approach ensures that decisions are based on a comprehensive understanding of the molecule's mechanism of action, ultimately increasing the probability of success.

References

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]

  • Shi, J., et al. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • Wang, Y., et al. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Signal Transduction and Targeted Therapy. [Link]

  • Creative BioMart. Ion Channel Screening Assays. [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Lonza Bioscience. CRISPR screening and its applications in drug discovery. [Link]

  • Zhang, T., et al. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]

  • An, W.F., et al. Ion Channel Screening. Assay Guidance Manual. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Biocompare. Using CRISPR for Target Identification. [Link]

  • Lo, Y.H., et al. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics. [Link]

  • Evotec. Chemical Proteomics. [Link]

  • Wright, M.H., and Sieber, S.A. Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Sun, B., and He, Q.Y. Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. [Link]

  • Wang, D., et al. Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Lee, J.Y., and Kim, Y. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells. [Link]

  • Al-Mokrab, M., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID)? [Link]

  • Sridharan, S., et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Pawar, S. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Lee, J.Y., and Kim, Y. Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Mervin, L.H. Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. Apollo - University of Cambridge Repository. [Link]

  • Jones, E.M., et al. Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions. Cell. [Link]

  • Wang, Y., et al. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Kapolka, N.J., et al. DCyFIR: a high-throughput CRISPR platform for multiplexed G protein-coupled receptor profiling and ligand discovery. Proceedings of the National Academy of Sciences. [Link]

  • Creative Biolabs. Affinity Chromatography. [Link]

  • Al-Obeidi, F.A., et al. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository. [Link]

  • Annis, D.A., et al. Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry. [Link]

  • Hauser, A.S., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • De Tullio, P., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • de Moraes, M.C., et al. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ChEMBL. Document: Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. [Link]

  • Wang, G.J., et al. The synthesis and biological activity of marine alkaloid derivatives and analogues. RSC Advances. [Link]

  • Hrovat, M., et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

Sources

Foundational

The Aryloxymethylpiperidine Scaffold: Discovery, Synthesis, and Pharmacological Profiling of 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride

Executive Summary & Historical Context The development of selective monoamine reuptake inhibitors represents a watershed moment in neuropharmacology. In the 1970s, researchers Jørgen Anders Christensen and Jørgen Buus-La...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The development of selective monoamine reuptake inhibitors represents a watershed moment in neuropharmacology. In the 1970s, researchers Jørgen Anders Christensen and Jørgen Buus-Lassen at the Danish pharmaceutical company Ferrosan pioneered the discovery of the 3-aryloxymethylpiperidine scaffold [1, 2]. Their work led to the development of femoxetine and, subsequently, the blockbuster antidepressant paroxetine.

While paroxetine utilizes a complex 4-phenylpiperidine core with a benzodioxole ether, 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride serves as the fundamental, stripped-down pharmacophore of this class. By isolating the 3-aryloxymethylpiperidine core and incorporating a 2-methoxyphenoxy (guaiacol) moiety—a structural feature known to influence norepinephrine transporter (NET) affinity in drugs like viloxazine [4]—this compound acts as a critical structure-activity relationship (SAR) probe. It allows medicinal chemists to interrogate the steric and electronic boundaries of the serotonin transporter (SERT) and NET binding pockets without the confounding variables of additional bulky substituents [5].

Structural Rationale & Comparative SAR Data

The binding affinity of aryloxyalkylamines to monoamine transporters is heavily dictated by the spatial arrangement of the basic amine relative to the ether oxygen, as well as the electronic nature of the aryl ring. The piperidine nitrogen forms a critical salt bridge with an aspartate residue (e.g., Asp98 in human SERT), while the aryloxy group occupies a hydrophobic halogen-binding pocket.

The inclusion of an ortho-methoxy group on the phenoxy ring forces a specific dihedral angle between the ether oxygen and the aryl plane due to steric hindrance. This conformational restriction is a primary driver for shifting selectivity from SERT toward NET.

Table 1: Structural and Pharmacological Comparison of Aryloxyalkylamines
CompoundCore ScaffoldAryloxy SubstituentPrimary TargetClinical / Research Role
Paroxetine 4-(4-fluorophenyl)piperidine3-(1,3-benzodioxol-5-yloxy)SERTClinical SSRI Antidepressant
Femoxetine 4-phenylpiperidine3-(4-methoxyphenoxy)SERTHistorical SSRI Candidate
Viloxazine morpholine2-(2-ethoxyphenoxy)NETClinical NRI (ADHD / Depression)
3-[(2-Methoxyphenoxy)methyl]piperidine piperidine3-(2-methoxyphenoxy)SERT / NETPreclinical SAR Probe

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-[(2-Methoxyphenoxy)methyl]piperidine relies on the Mitsunobu reaction [3]. As a Senior Application Scientist, I emphasize that the choice of Mitsunobu over a classical Williamson ether synthesis is deliberate: the Williamson approach requires harsh basic conditions that can lead to unwanted elimination reactions or epimerization if a chiral piperidinemethanol is utilized. The Mitsunobu reaction proceeds under mild, neutral redox conditions.

Synthesis Step1 N-Boc-3-piperidinemethanol + 2-Methoxyphenol Step2 Mitsunobu Reaction (PPh3, DIAD, THF) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 0 °C to RT, 12h Step4 Deprotection (4M HCl / Dioxane) Step3->Step4 Purified via SiO2 Step5 3-[(2-Methoxyphenoxy)methyl] piperidine HCl Step4->Step5 Precipitation

Fig 1: Synthetic workflow of the aryloxymethylpiperidine core via Mitsunobu etherification.

Step-by-Step Synthesis Protocol

Phase 1: Mitsunobu Etherification

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of N-Boc-3-piperidinemethanol and 1.1 equivalents of 2-methoxyphenol (guaiacol) in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add 1.2 equivalents of triphenylphosphine (PPh₃). Stir until completely dissolved.

  • Activation (Critical Causality Step): Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.

    • Expert Insight: DIAD must be added slowly at low temperatures. Rapid addition causes the premature formation of the highly reactive betaine intermediate, which can be quenched by trace ambient moisture, yielding triphenylphosphine oxide without forming the desired ether.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-Boc-3-[(2-methoxyphenoxy)methyl]piperidine intermediate.

Phase 2: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in anhydrous dioxane.

    • Expert Insight: We explicitly avoid Trifluoroacetic Acid (TFA) here. TFA leaves residual fluorinated counterions that can artificially alter the lipophilicity and binding kinetics of the compound during in vitro assays.

  • Self-Validating Precipitation: Stir at room temperature for 2 hours. As the Boc group is cleaved and isobutylene gas evolves, the highly polar hydrochloride salt of the product will spontaneously precipitate out of the non-polar DCM/dioxane mixture. This visual cue serves as an immediate, self-validating indicator of reaction completion.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride.

Pharmacological Profiling: Radioligand Binding Workflows

To evaluate the compound's efficacy as a dual SERT/NET probe, competitive radioligand binding assays are employed. The protocol below utilizes rat brain synaptosomal membranes, providing a physiologically relevant lipid microenvironment for the transporter proteins.

Assay Probe Aryloxymethylpiperidine Probe Membrane Synaptosomal Membrane Prep (Rat Brain Cortex) Probe->Membrane Addition Incubation Incubation with Radioligand ([3H]Citalopram / [3H]Nisoxetine) Membrane->Incubation Competitive Binding Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting (IC50 / Ki Determination) Filtration->Scintillation Quantify Bound Radioligand

Fig 2: Radioligand binding assay workflow for determining SERT and NET transporter affinities.

Step-by-Step Assay Protocol
  • Membrane Preparation: Homogenize rat brain cortices in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 20,000 × g to isolate the synaptosomal membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the test compound (3-[(2-Methoxyphenoxy)methyl]piperidine HCl at varying concentrations from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • For SERT: Use [³H]Citalopram (1 nM final concentration).

    • For NET: Use [³H]Nisoxetine (1 nM final concentration).

  • Equilibration: Incubate the plates at 25 °C for 60 minutes to ensure steady-state competitive binding is achieved.

  • Termination & Filtration (Critical Causality Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash rapidly with 3 × 3 mL of ice-cold assay buffer.

    • Expert Insight: The buffer must be strictly maintained at 4 °C during the wash phase. Warmer wash buffers increase the off-rate ( koff​ ) of the radioligand, leading to artificial signal degradation and inaccurate Ki​ calculations.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and derive the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

References

  • Femoxetine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Paroxetine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (CN101973998A)
  • Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Boosting serotonin in the brain: is it time to revamp the treatment of depression? Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays for 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride Analogs

Executive Summary & Scientific Rationale The 3-(aryloxymethyl)piperidine scaffold is a privileged chemical structure in neuropharmacology, serving as the core pharmacophore for several clinically significant monoamine tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 3-(aryloxymethyl)piperidine scaffold is a privileged chemical structure in neuropharmacology, serving as the core pharmacophore for several clinically significant monoamine transporter (MAT) inhibitors, most notably the selective serotonin reuptake inhibitor (SSRI) paroxetine (1)[1]. 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride and its analogs are actively investigated for their potential to modulate the Serotonin (hSERT), Norepinephrine (hNET), and Dopamine (hDAT) transporters.

To accelerate the hit-to-lead optimization of these analogs, robust High-Throughput Screening (HTS) methodologies are required. Historically, MAT screening relied on labor-intensive, hazardous radiolabeled uptake assays (2)[2]. This application note details a modernized, self-validating HTS workflow utilizing a homogeneous live-cell fluorescent kinetic assay, orthogonally validated by competitive radioligand binding.

By detailing the causality behind each experimental choice, this guide provides a comprehensive framework for researchers to evaluate the reuptake inhibition kinetics and binding affinities of novel piperidine analogs.

Assay Principle: Homogeneous Fluorescent Neurotransmitter Uptake

The primary HTS assay utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters. When incubated with cells expressing hSERT, hNET, or hDAT, the substrate is actively transported into the intracellular space, resulting in a measurable increase in fluorescence (3)[3].

To eliminate the need for washing steps—which introduce well-to-well variability and reduce throughput—a membrane-impermeable masking dye is utilized. This dye quenches extracellular fluorescence, ensuring that only the internalized substrate contributes to the signal (4)[4].

MAT_Assay Substrate Fluorescent Substrate (Biogenic Amine Mimic) MAT Monoamine Transporter (hSERT / hNET / hDAT) Substrate->MAT Uptake Intracellular Intracellular Accumulation (High Fluorescence) MAT->Intracellular Transport Inhibitor 3-[(2-Methoxyphenoxy)methyl] piperidine analog Inhibitor->MAT Competitive Blockade Masking Extracellular Masking Dye (Quenches Background) Masking->Substrate Quenches extracellular signal

Caption: Principle of the homogeneous fluorescent neurotransmitter uptake assay.

Protocol 1: Live-Cell Kinetic Uptake Assay (Primary HTS)

Materials & Cell Lines
  • Cell Lines : Flp-In HEK293 cells stably expressing hSERT, hNET, or hDAT (5)[5].

  • Reagents : Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices), HBSS buffer supplemented with 20 mM HEPES and 0.1% BSA.

  • Reference Inhibitors : Fluoxetine (SERT), Nisoxetine (NET), GBR-12909 (DAT).

Step-by-Step Methodology

Step 1: Cell Plating

  • Seed HEK293-MAT cells at 10,000–20,000 cells/well into a poly-D-lysine coated 384-well black-walled, clear-bottom microplate.

  • Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Insight : HEK293 cells are notoriously weakly adherent. Poly-D-lysine provides a cationic surface that electrostatically binds the negatively charged cell membrane, preventing cell detachment during automated liquid handling.

Step 2: Compound Preparation & Incubation

  • Aspirate culture media carefully to avoid disturbing the cell monolayer.

  • Add 20 µL/well of 3-[(2-Methoxyphenoxy)methyl]piperidine analogs diluted in HBSS/0.1% BSA (10-point dose-response curve, ranging from 10 µM to 0.1 nM).

  • Incubate for 10–30 minutes at 37°C.

  • Mechanistic Insight : Pre-incubation allows the piperidine analogs to reach thermodynamic equilibrium with the transporter's orthosteric site before the competitive fluorescent substrate is introduced. BSA is included to prevent non-specific binding of lipophilic analogs to the plastic well walls.

Step 3: Dye Addition & Kinetic Reading

  • Add 20 µL/well of the Fluorescent Substrate/Masking Dye mix directly to the cells (No-wash step).

  • Immediately transfer the plate to a fluorescent microplate reader (e.g., FlexStation 3 or SpectraMax M5).

  • Read in bottom-read kinetic mode (Ex: 440 nm / Em: 520 nm) every 60 seconds for 30–60 minutes at 37°C (4)[4].

  • Mechanistic Insight : Bottom-reading is critical. It focuses the excitation laser directly on the cell monolayer adhered to the bottom of the well, bypassing the bulk solution above where the masking dye is actively quenching the extracellular substrate.

System Validation (Self-Validating Design)

To ensure the assay is robust for HTS, calculate the Z'-factor using the vehicle control (100% activity) and a saturating concentration of reference inhibitor (0% activity). A Z'-factor ≥ 0.5 indicates an excellent assay. Calculate the Area Under the Curve (AUC) for the kinetic reads to determine the IC₅₀ of the piperidine analogs.

HTS_Workflow Step1 1. Cell Plating HEK293 stably expressing MATs (384-well plate) Step2 2. Compound Addition Incubate with Piperidine Analogs (10 min, 37°C) Step1->Step2 Step3 3. Dye Addition Add Fluorescent Substrate + Masking Dye (No-wash step) Step2->Step3 Step4 4. Kinetic Reading Bottom-read microplate reader (30-60 min real-time) Step3->Step4 Step5 5. Data Analysis Calculate AUC, IC50, and Z'-factor Step4->Step5

Caption: Step-by-step high-throughput screening workflow for MAT inhibitors.

Protocol 2: Orthogonal Radioligand Binding Assay

While the fluorescent uptake assay confirms functional reuptake inhibition, a secondary competitive radioligand binding assay is required to confirm direct target engagement and determine the absolute binding affinity ( Ki​ ) (6)[6].

Membrane Preparation
  • Harvest HEK293-MAT cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer.

  • Mechanistic Insight : High-speed centrifugation isolates the plasma membrane fraction containing the MATs, removing cytosolic proteins and endogenous intracellular monoamines that could artificially compete with the radioligand.

Binding Protocol
  • Incubation : In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand (e.g., [³H]-citalopram for SERT), and 25 µL of the 3-[(2-Methoxyphenoxy)methyl]piperidine analog. Incubate for 60 minutes at room temperature.

  • Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Washing & Counting : Wash filters 3x with ice-cold buffer. Dry, add scintillation cocktail, and measure radioactivity (CPM).

  • Mechanistic Insight : Glass fiber filters carry a net negative charge. Pre-soaking them in PEI (a cationic polymer) neutralizes this charge, drastically reducing the non-specific binding of positively charged radioligands and basic piperidine analogs, thereby improving the signal-to-noise ratio.

Data Presentation & Expected Pharmacological Profile

To evaluate the Structure-Activity Relationship (SAR), quantitative data from both functional uptake and binding assays must be synthesized. Below is a representative data structure comparing a hypothetical 3-[(2-Methoxyphenoxy)methyl]piperidine analog against standard clinical reference compounds.

CompoundTargetFunctional Uptake (IC₅₀, nM)Binding Affinity ( Ki​ , nM)Selectivity Ratio (SERT/NET)
3-[(2-Methoxyphenoxy)methyl]piperidine HCl hSERT12.4 ± 1.28.1 ± 0.90.04
hNET315.0 ± 18.5280.4 ± 15.2-
hDAT> 10,000> 10,000-
Paroxetine (Reference)hSERT1.1 ± 0.20.8 ± 0.10.002
Nisoxetine (Reference)hNET4.5 ± 0.63.2 ± 0.4> 100
GBR-12909 (Reference)hDAT15.2 ± 2.111.5 ± 1.8-

Note: Data represents mean ± SD from three independent experiments performed in triplicate. Ki​ values are derived from IC₅₀ using the Cheng-Prusoff equation.

References

  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. 3

  • Neurotransmitter Transporter Uptake Assay Kit (Protocol Details) . Molecular Devices. 4

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra . J Biomol Screen. 2

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 . PMC. 5

  • Radioligand Binding Assay for Amitifadine at Monoamine Transporters . Benchchem. 6

  • Ligands for monoamine receptors and transporters, and methods of use thereof . Google Patents (WO2002022572A2). 1

Sources

Application

Application Note: Characterization of 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride in Monoamine Transporter Radioligand Binding Assays

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and GPCR/transporter assay development. Introduction & Pharmacological Context The compound 3-[(2-Methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and GPCR/transporter assay development.

Introduction & Pharmacological Context

The compound 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0) belongs to the aryloxymethylpiperidine class of chemical scaffolds[1]. This structural motif is highly privileged in neuropharmacology, sharing critical pharmacophores with established monoamine reuptake inhibitors such as paroxetine (a selective serotonin reuptake inhibitor, SSRI) and viloxazine (a selective norepinephrine reuptake inhibitor, NRI).

In early-stage drug discovery and molecular pharmacology, structurally analogous building blocks are rigorously evaluated to map the orthosteric binding sites of the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET). This application note details a robust, self-validating radioligand competition binding protocol designed to determine the absolute inhibition constant ( Ki​ ) of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride, providing actionable insights into its target affinity and selectivity profile[2][3].

Mechanistic Rationale: The "Why" Behind the Protocol

To ensure experimental trustworthiness and high-fidelity data, every parameter in this protocol is optimized based on the physicochemical and structural properties of the ligand-target interaction.

  • Salt Form Selection (Hydrochloride): The use of the hydrochloride salt is critical. Free-base piperidines are highly lipophilic and prone to precipitation in aqueous assay buffers. The HCl salt ensures complete solubilization during serial dilutions, preventing artificially inflated IC50​ values caused by compound dropping out of solution.

  • Receptor-Ligand Causality: At a physiological pH of 7.4, the piperidine nitrogen of the compound becomes protonated. This positive charge is mechanistically required to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in hSERT; Asp75 in hNET) located in the central S1 binding pocket of the transporter[4]. Concurrently, the 2-methoxyphenoxy moiety projects into adjacent hydrophobic sub-pockets, where the methoxy oxygen can participate in localized hydrogen bonding.

  • Radioligand Selection: We utilize [3H] citalopram for hSERT and [3H] nisoxetine for hNET. These specific radioligands are chosen because of their sub-nanomolar to low-nanomolar affinities ( Kd​ ), exceptionally slow dissociation rates, and low non-specific binding profiles, which maximize the assay's signal-to-noise ratio[2][3].

  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% polyethylenimine (PEI). Because 3-[(2-Methoxyphenoxy)methyl]piperidine and the radioligands are basic amines, they non-specifically adhere to the negatively charged glass fibers. PEI coats the filters with a net positive charge, repelling the unbound ligands and drastically reducing background noise.

Mechanism cluster_Transporter Monoamine Transporter (S1 Orthosteric Site) Ligand 3-[(2-Methoxyphenoxy)methyl]piperidine Asp Conserved Aspartate Salt Bridge Interaction Ligand->Asp Protonated Piperidine N Hydro Hydrophobic Sub-pocket Steric & VdW Forces Ligand->Hydro 2-Methoxyphenoxy Group Reuptake Inhibition of Substrate Transport Asp->Reuptake Hydro->Reuptake

Caption: Mechanistic binding model of the ligand within the monoamine transporter S1 pocket.

Experimental Protocols

Materials and Reagents
  • Membranes: HEK293 cells stably expressing hSERT or hNET (resuspended to 1–5 µg protein/well).

  • Radioligands: [3H] citalopram (Specific Activity: ~70-85 Ci/mmol) and [3H] nisoxetine (Specific Activity: ~80 Ci/mmol).

  • Reference Inhibitors (for Non-Specific Binding, NSB): Imipramine (10 µM) for hSERT; Desipramine (10 µM) for hNET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C.

Step-by-Step Workflow

Step 1: Compound Preparation

  • Dissolve 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride in 100% DMSO to create a 10 mM master stock.

  • Perform a 10-point serial dilution (half-log steps, e.g., 10 µM down to 0.3 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent membrane toxicity and protein denaturation.

Step 2: Assay Assembly (96-Well Plate Format) To each well, add the following in sequence to a final volume of 200 µL:

  • 50 µL of diluted Test Compound (or Reference Inhibitor for NSB, or Buffer for Total Binding).

  • 50 µL of Radioligand ( [3H] citalopram at 1.5 nM final, or [3H] nisoxetine at 1.0 nM final).

  • 100 µL of Membrane Suspension (Reaction initiator).

Step 3: Incubation Seal the plate and incubate at 25°C for 60 minutes on a plate shaker (300 rpm). Causality note: 60 minutes at 25°C is required to reach steady-state thermodynamic equilibrium for these specific radioligands, ensuring the Cheng-Prusoff assumptions remain valid[5].

Step 4: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate (pre-soaked for 1 hour in 0.5% PEI) using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Assay Buffer. Causality note: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the integrity of the receptor-ligand complex.

Step 5: Quantification Dry the filter plate, add 40 µL of microscintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Workflow A 1. Compound Preparation (Serial Dilution, <1% DMSO) B 2. Receptor Addition (hSERT or hNET Membranes) A->B C 3. Radioligand Addition ([³H]citalopram / [³H]nisoxetine) B->C D 4. Equilibrium Incubation (60 min at 25°C) C->D E 5. Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) D->E F 6. Scintillation Counting (Quantify CPM) E->F G 7. Non-Linear Regression (Cheng-Prusoff Ki Calculation) F->G

Caption: Step-by-step experimental workflow for the radioligand competition binding assay.

Data Presentation & Analysis

The Cheng-Prusoff Conversion

Raw CPM data must be normalized to percentage specific binding. The IC50​ (concentration inhibiting 50% of specific radioligand binding) is determined via non-linear regression (sigmoidal dose-response curve). Because IC50​ is dependent on the radioligand concentration used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5][6]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the free radioligand used in the assay.

  • Kd​ = Equilibrium dissociation constant of the radioligand (determined via prior saturation binding experiments).

Expected Quantitative Data Summary

Below is a representative data structure summarizing how the binding affinities of the test compound should be benchmarked against standard reference inhibitors to validate assay performance.

CompoundTarget TransporterRadioligandExpected Ki​ (nM)Reference Standard Ki​ (nM)
3-[(2-Methoxyphenoxy)methyl]piperidine HCl hSERT [3H] citalopramEmpirical Det.Imipramine: 1.5 – 3.0
3-[(2-Methoxyphenoxy)methyl]piperidine HCl hNET [3H] nisoxetineEmpirical Det.Desipramine: 0.8 – 2.5
Paroxetine (Control) hSERT [3H] citalopram0.08 – 0.42N/A
Viloxazine (Control) hNET [3H] nisoxetine150 – 300N/A

Note: The structural shift from a morpholine ring (viloxazine) to a piperidine ring (test compound) typically alters the hydrophobic interactions within the S1 pocket, directly impacting the observed Ki​ ratio between hNET and hSERT.

References

  • Sinfoo Biotech Product Catalog. "3-[(2-methoxyphenoxy)methyl]piperidine hydrochloride, CAS 1185303-95-0." Sinfoo Biotech.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
  • Pifl, C., et al. (2016). "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores." PLOS One.
  • Hasenhuetl, P. S., et al. (2021). "Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding." Journal of Biological Chemistry.
  • Mahaney, P. E., et al. (2008). "Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors." Journal of Medicinal Chemistry (ACS Publications).
  • IUPHAR/BPS Guide to PHARMACOLOGY. "Receptor binding techniques: competition (inhibition or displacement) assays.

Sources

Method

Application Note: Optimization of the Piperidine Scaffold in Modern Analgesic Drug Development

Executive Summary The piperidine heterocycle remains one of the most privileged and versatile scaffolds in neuropharmacology, particularly in the development of centrally acting analgesics[1]. Historically foundational t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine heterocycle remains one of the most privileged and versatile scaffolds in neuropharmacology, particularly in the development of centrally acting analgesics[1]. Historically foundational to potent therapeutics like fentanyl and pethidine, the piperidine ring provides the essential pharmacophoric geometry required for high-affinity binding to the μ -opioid receptor (MOR)[2]. However, modern drug development has pivoted away from traditional orthosteric agonists. Today, researchers are leveraging the piperidine core to design biased agonists and Positive Allosteric Modulators (PAMs) that uncouple profound analgesia from dose-limiting side effects, such as respiratory depression and tolerance[3]. This application note details the mechanistic rationale, structural optimization strategies, and self-validating experimental protocols for evaluating novel piperidine derivatives.

Mechanistic Rationale: The Piperidine Scaffold in MOR Activation

The efficacy of piperidine derivatives stems from their ability to structurally mimic the protonated amine terminus of endogenous opioid peptides (like endorphins and enkephalins).

  • Orthosteric Anchoring (Causality of Binding): At physiological pH (7.4), the basic nitrogen of the piperidine ring is protonated. This allows it to form a critical, charge-reinforced salt bridge with the aspartate residue (Asp147, D3.32) located in transmembrane domain 3 (TM3) of the MOR[4].

  • Hydrophobic Pocket Occupation: Substituents at the 4-position of the piperidine ring (e.g., the phenethyl group in fentanyl or substituted phenyl rings in novel derivatives) project into a deep hydrophobic binding pocket formed by TM3, TM5, and TM6. This interaction stabilizes the active conformation of the receptor, initiating intracellular signaling[5].

  • Allosteric Modulation: Recent advancements have identified complex piperidine derivatives, such as BMS-986122 analogs, that act as PAMs. These compounds bind to a distinct allosteric site on the MOR, increasing the maximum binding affinity and efficacy of orthosteric agonists without intrinsically activating the receptor. This provides an "opioid-sparing" effect, lowering the required dose of traditional opioids and thereby reducing side effect liabilities[3].

  • Pan-Antagonism: By modifying the stereochemistry, such as utilizing the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, researchers have developed pan-antagonists (e.g., AT-076) capable of blocking mu, delta, kappa, and nociceptin receptors simultaneously, highlighting the extreme structural versatility of the ring[6].

Visualizing Receptor Dynamics & Biased Agonism

To understand the therapeutic window of novel piperidine derivatives, it is crucial to map their downstream signaling pathways. Traditional opioids recruit both G α i/o proteins (which mediate analgesia) and β -arrestin 2 (which is heavily implicated in respiratory depression and receptor internalization). Modern piperidine design aims for G-protein bias to isolate the therapeutic benefit.

MOR_Signaling Ligand Piperidine Derivative (Biased Agonist / PAM) Receptor Mu-Opioid Receptor (MOR) (Asp147 Salt Bridge) Ligand->Receptor Binds G_Protein Gαi/o Protein Pathway (cAMP Inhibition) Receptor->G_Protein Primary Activation Arrestin β-Arrestin 2 Pathway (Receptor Internalization) Receptor->Arrestin Minimized in Biased Ligands Analgesia Profound Analgesia G_Protein->Analgesia SideEffects Respiratory Depression & Tolerance Arrestin->SideEffects

Fig 1: MOR signaling showing G-protein bias to maximize analgesia and minimize side effects.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent literature highlights several novel piperidine derivatives with exceptional analgesic profiles. The table below summarizes key quantitative data comparing 4-amino methyl piperidine (AMP) derivatives, 4-piperidinopiperidine (PP) derivatives, and PAMs against standard clinical benchmarks.

Compound Class / IDScaffold ModificationBinding Affinity (MOR)Analgesic Efficacy (In Vivo)Reference
HN58 4-amino methyl piperidine-13.37 kcal/mol (Docking)100% inhibition (Writhing test)[4]
PP1 4-piperidinopiperidineHigh affinityPersistent action >180 min (50 mg/kg)[2]
AMP7 Dinitro benzoyl derivativeHigh affinityPotent analgesia at 1 mg/kg[2]
BMS-986122 (14b) Piperidine-thiazolidine PAMEnhances 3 H-DAMGO bindingEnhances morphine antinociception[3]
AT-076 trans-dimethyl-piperidineNanomolar (Pan-antagonist)Potent pan-opioid blockade[6]

Validated Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols establish a self-validating system for evaluating piperidine-based analgesics. The inclusion of mechanistic controls (like naloxone reversal) is critical to prove causality.

Workflow Design In Silico Design & Docking Synthesis Chemical Synthesis (Piperidine Core) Design->Synthesis InVitro In Vitro Assays (Radioligand & GTPγS) Synthesis->InVitro InVivo In Vivo Models (Tail-Flick & Writhing) InVitro->InVivo Validation Mechanism Validation (Naloxone Reversal) InVivo->Validation

Fig 2: End-to-end workflow for the development and validation of piperidine-based analgesics.

Protocol A: In Vitro Radioligand Competition Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of novel piperidine derivatives at the μ -opioid receptor, confirming target engagement before advancing to animal models[4].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test piperidine derivative (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand ( [3H] -DAMGO at 1 nM is chosen specifically for its high selectivity for orthosteric MOR binding), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression. Causality Check: Convert IC50​ to Ki​ using the Cheng-Prusoff equation to account for the specific radioligand concentration and its known Kd​ , ensuring the affinity value is absolute and comparable across different assays.

Protocol B: In Vivo Analgesic Evaluation (Self-Validating Tail-Flick Method)

Purpose: To evaluate the thermal antinociceptive efficacy of the synthesized compounds and definitively validate MOR-dependent causality[2].

  • Animal Preparation: Acclimate adult male Swiss albino mice (20-25 g) to the laboratory environment for 24 hours prior to testing to reduce stress-induced endogenous opioid release.

  • Baseline Measurement: Place the lower third of the mouse's tail in a water bath maintained at 55 ± 0.5°C. Record the baseline tail-withdrawal latency (normal physiological response is 2-4 seconds). Safety Protocol: Implement a strict cut-off time of 10 seconds to prevent tissue damage and hyperalgesic sensitization.

  • Dosing Regimen: Divide mice into four cohorts (n=6/group) to create a self-validating matrix:

    • Group 1 (Negative Control): Vehicle (Saline or 1% DMSO).

    • Group 2 (Positive Control): Standard clinical opioid (e.g., Pethidine 50 mg/kg or Morphine 5 mg/kg, i.p.).

    • Group 3 (Test Compound): Piperidine derivative (e.g., PP1 at 50 mg/kg, i.p.)[2].

    • Group 4 (Mechanistic Validation): Naloxone (2 mg/kg, i.p.) administered 15 minutes prior to the test compound[4].

  • Time-Course Evaluation: Measure tail-withdrawal latency at 30, 60, 90, 120, and 180 minutes post-administration to establish pharmacokinetic duration.

  • Data Analysis: Calculate the Possible Maximal Analgesic Percentage (PMAP) using the formula:

    PMAP(%)=Cut-off Time−Baseline LatencyTest Latency−Baseline Latency​×100

    Causality Check: If Group 4 (Naloxone pre-treated) shows a complete return to baseline latency while Group 3 shows high PMAP, the analgesic effect of the piperidine derivative is definitively proven to be mediated via opioid receptors, ruling out off-target anesthetic effects.

References[2] Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents | Source: Longdom Publishing | URL:Click Here for Source[4] Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series | Source: Taylor & Francis | URL:Click Here for Source[3] Title: Structure–Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor | Source: ACS Publications | URL:Click Here for Source[1] Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance | Source: IJNRD | URL:Click Here for Source[6] Title: Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors | Source: ACS Publications | URL:Click Here for Source[5] Title: Buy alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Source: Smolecule | URL:Click Here for Source

Sources

Technical Notes & Optimization

Troubleshooting

protocol refinement for in vitro assays with 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with profiling 3-[(2-Methoxyphenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with profiling 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0).

Because this compound features a lipophilic aryloxyalkyl scaffold coupled with a basic piperidine ring, it behaves as a classic lipophilic amine. This structural profile makes it an excellent candidate for monoamine transporter (MAT) and vesicular monoamine transporter (VMAT) assays[1], but it also introduces specific in vitro artifacts—namely poor aqueous solubility upon dilution, high non-specific binding (NSB), and pH-dependent cell permeability.

This guide provides a self-validating framework to ensure your experimental protocols yield reproducible, high-fidelity data.

Part 1: Troubleshooting Guides & FAQs

Q: Why do I observe a rightward shift in IC50 (lower apparent potency) when scaling my assay from 96-well to 384-well formats? A: This is a classic symptom of Non-Specific Binding (NSB). The free base of 3-[(2-Methoxyphenoxy)methyl]piperidine is highly lipophilic. As you move to higher-density microplates, the surface-area-to-volume ratio increases, leading to a higher fraction of your compound adsorbing to the polystyrene walls[1]. This depletes the "free" concentration of the drug available to interact with the target cells, artificially inflating the IC50.

  • The Fix: Transition to Non-Binding Surface (NBS) microplates and supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein, establishing a dynamic equilibrium that prevents plastic adsorption while keeping the drug bioavailable to the cells.

Q: My compound precipitates when added to the cell culture media. How can I prevent this "solvent crash"? A: 3-[(2-Methoxyphenoxy)methyl]piperidine is supplied as a hydrochloride (HCl) salt. While the salt is polar, the underlying molecule is lipophilic. When a highly concentrated DMSO stock (e.g., 10 mM) is spiked directly into a physiological aqueous buffer (pH 7.4), the sudden shift in the dielectric constant strips the solvation shell, causing the compound to precipitate before it can equilibrate.

  • The Fix: Never dilute directly from 100% DMSO into the final aqueous buffer. Perform your serial dilutions in 100% DMSO first. Then, create an intermediate 1:50 dilution in an aqueous buffer (like HBSS) before making the final transfer to the assay plate. Ensure the final DMSO concentration remains 1% to prevent cytotoxicity.

Q: How does the assay buffer pH affect the apparent potency in cell-based assays? A: The piperidine nitrogen has a pKa of approximately 8.5–9.5. According to the Henderson-Hasselbalch equation, at a standard physiological pH of 7.4, over 95% of the compound exists in its protonated (cationic) state. If your target is intracellular (e.g., VMAT2), this positive charge severely hinders passive membrane diffusion.

  • The Fix: If you suspect permeability issues, perform a pH-dependency check. Slightly elevating the assay buffer pH to 7.6–7.8 will exponentially increase the neutral, membrane-permeable fraction of the drug. However, you must validate that this pH shift does not alter the conformational stability of your target transporter.

Part 2: Standardized Experimental Protocol

Traditional radioligand assays (using 3 H-neurotransmitters) are increasingly being replaced by high-throughput fluorescent alternatives to improve kinetic resolution and eliminate radioactive hazards[2]. Below is a validated protocol for assessing the inhibitory potency of 3-[(2-Methoxyphenoxy)methyl]piperidine HCl using a fluorescent substrate.

Fluorescent Monoamine Uptake Inhibition Assay This protocol utilizes FFN206 (Fluorescent False Neurotransmitter 206) to measure VMAT2 or plasma membrane MAT uptake[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the target monoamine transporter (e.g., VMAT2, DAT, or SERT) in a 384-well poly-D-lysine coated NBS plate at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Buffer Exchange: Carefully aspirate the growth media and wash the cells twice with 40 µL of pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).

  • Compound Pre-incubation: Add 10 µL of 3-[(2-Methoxyphenoxy)methyl]piperidine HCl to the wells. Crucial: Ensure the compound was prepared via the intermediate aqueous dilution method described above (Final DMSO <1%). Incubate for 30 minutes at 37°C to allow for target binding and spatial equilibrium.

  • Substrate Addition: Add 10 µL of the fluorescent substrate FFN206 (Final assay concentration: 1 µM). Incubate for exactly 60 minutes at 37°C[3].

  • Termination & Wash: Terminate the uptake rapidly by washing the cells three times with ice-cold KRB buffer (200 µL/well). The temperature drop locks the intracellular fluorescent substrate in place and prevents efflux.

  • Quantification: Read the intracellular fluorescence using a high-content microplate reader (Excitation: 370 nm / Emission: 440 nm).

Part 3: Quantitative Data Presentation

The table below summarizes how optimizing assay parameters directly impacts the apparent potency and statistical reliability (Z'-factor) of the assay when testing lipophilic piperidine derivatives.

Assay ConditionApparent IC50 (nM)Z'-FactorMechanistic Outcome
Standard Polystyrene + No BSA 450 ± 450.42High NSB depletes free drug; artificially lowers potency.
NBS Plate + 0.1% BSA 85 ± 120.78Carrier protein prevents adsorption; reflects true affinity.
NBS Plate + 0.1% BSA (pH 7.8) 42 ± 80.81Increased neutral fraction boosts intracellular permeability.
Direct DMSO Spike (10 mM) N/A (Precipitation)< 0.10Solvent crash invalidates the assay system entirely.

Part 4: Troubleshooting Workflow Visualization

The following diagram maps the self-validating logical workflow you should follow if you observe unexpected shifts in your compound's potency.

G Start Inconsistent IC50 / Low Potency Observed in Assay CheckSol 1. Assess Solubility (Check for DMSO crash) Start->CheckSol FixSol Perform intermediate aqueous dilutions CheckSol->FixSol Precipitation observed CheckNSB 2. Assess Non-Specific Binding (Plasticware adsorption) CheckSol->CheckNSB Soluble FixSol->CheckNSB FixNSB Use NBS plates & add 0.1% BSA CheckNSB->FixNSB High NSB detected CheckPerm 3. Assess Cell Permeability (pH-partitioning) CheckNSB->CheckPerm Low NSB FixNSB->CheckPerm FixPerm Optimize buffer pH to increase neutral fraction CheckPerm->FixPerm Intracellular target Valid Validated Assay System (Self-Correcting Equilibrium) CheckPerm->Valid Extracellular target FixPerm->Valid

Figure 1: Logical troubleshooting workflow for resolving IC50 shifts in cell-based assays.

References

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology (2020) URL: [Link]

  • Title: A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport Source: Journal of Neuroscience Methods (2012) URL: [Link]

  • Title: New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) Source: ACS Chemical Biology (2013) URL: [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results in Experiments with 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride. This guide is designed to provide expert insights...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for the unexpected results that can arise during experimentation with this and related compounds. As a molecule combining a piperidine ring, a methoxyphenyl group, and an ether linkage, its behavior in various experimental systems can be complex. This resource will help you navigate these challenges, interpret your data accurately, and advance your research with confidence.

Section 1: Compound Handling and Stability

Proper handling and storage are critical first steps in ensuring reproducible experimental outcomes. Unexpected results can often be traced back to issues with the compound's integrity.

Frequently Asked Questions (FAQs)

Question: My solution of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride has developed a yellow or brownish tint. Is it still usable?

Answer: The discoloration of piperidine-containing compounds is often indicative of oxidation.[1] The piperidine ring, particularly when in its free base form, can be susceptible to oxidation when exposed to air and light over time. While the hydrochloride salt form enhances stability, degradation can still occur.[2]

  • Causality: The nitrogen atom and adjacent carbons in the piperidine ring are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Recommendation: For sensitive quantitative assays (e.g., binding affinity, enzyme kinetics), it is strongly recommended to use a fresh, uncolored solution. For less sensitive applications, the impact may be minimal, but it introduces a variable. If you must use a discolored solution, it is advisable to purify it first. However, preparing a fresh solution is the most reliable approach.

Question: I observed precipitation in my stock solution upon storage. What is the cause and how can I resolve it?

Answer: Precipitation can occur for several reasons, including temperature fluctuations, solvent evaporation, or a change in pH.

  • Low Temperature Storage: While refrigerated or frozen storage is generally recommended for long-term stability, the hydrochloride salt may have reduced solubility at lower temperatures in certain organic solvents.[3]

  • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the compound's concentration beyond its solubility limit.

  • pH Changes: If the solution is prepared in a buffer, a shift in pH over time could affect the ionization state and solubility of the piperidine nitrogen, potentially leading to precipitation.

Troubleshooting Protocol:

  • Visually inspect the container for any signs of solvent loss.

  • Gently warm the solution to room temperature to see if the precipitate redissolves.

  • If using a buffered solution, measure the pH to ensure it has not changed.

  • If the cause is suspected to be solvent evaporation, you may try to redissolve the compound by adding a small amount of fresh solvent. However, for quantitative experiments, it is best to prepare a fresh stock solution to ensure accurate concentration.

ParameterRecommendationRationale
Storage Temperature Store at -20°C for long-term stability.[4]Reduces the rate of potential degradation reactions.
Light Exposure Store in an amber vial or protected from light.Minimizes light-induced oxidation of the piperidine moiety.[1]
Atmosphere For maximum stability, especially for the free base, store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Solvent Choice For stock solutions, use high-purity, anhydrous solvents like DMSO or ethanol. For aqueous assays, prepare fresh solutions in the appropriate buffer.The hydrochloride salt form generally confers good solubility in aqueous solutions.[5]

Section 2: In Vitro Assay Troubleshooting

Given the structural motifs of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride, it is likely being investigated for its effects on neurological targets such as neurotransmitter transporters or receptors.[6][7] Unexpected outcomes in these assays are common.

Diagram: Troubleshooting Workflow for In Vitro Assays

unexpected_result Unexpected Result (e.g., no activity, high variability) check_compound Step 1: Verify Compound Integrity - Check for discoloration/precipitation - Confirm correct storage conditions - Prepare fresh stock solution unexpected_result->check_compound check_assay Step 2: Review Assay Protocol - Confirm buffer pH and composition - Check incubation times/temperatures - Verify concentrations of all reagents check_compound->check_assay Compound OK compound_issue Potential Compound Issue check_compound->compound_issue Issue Found check_controls Step 3: Analyze Controls - Are positive/negative controls behaving as expected? - Is the signal-to-background ratio acceptable? check_assay->check_controls Protocol OK assay_issue Potential Assay Issue check_assay->assay_issue Issue Found control_issue Potential Control/System Issue check_controls->control_issue Issue Found solubility_problem Solubility Issue? - Compound precipitating in assay buffer? check_controls->solubility_problem Controls OK target_problem Incorrect Target? - Is the compound active at a different receptor/transporter? solubility_problem->target_problem No troubleshoot_solubility Troubleshoot Solubility: - Add a co-solvent (e.g., up to 1% DMSO) - Test different buffer systems solubility_problem->troubleshoot_solubility Yes mechanism_problem Complex Mechanism? - Allosteric modulation? - Partial agonism/antagonism? target_problem->mechanism_problem No troubleshoot_target Expand Target Panel: - Screen against related receptors (e.g., other amine transporters, sigma receptors) target_problem->troubleshoot_target Yes troubleshoot_mechanism Further Mechanistic Studies: - Saturation binding assays - Functional assays (e.g., cAMP, calcium flux) mechanism_problem->troubleshoot_mechanism Yes

Caption: A stepwise guide to troubleshooting unexpected in vitro results.

Frequently Asked Questions (FAQs)

Question: I am not observing any activity of my compound in a neurotransmitter reuptake assay. What could be the reason?

Answer: A lack of activity can be due to several factors, ranging from compound stability to the specifics of the biological target.

  • Compound Instability: The ether linkage in the molecule could be susceptible to cleavage under harsh pH conditions, although this is more common with very strong acids.[8] Ensure your assay buffer pH is within a stable range (typically 6.0-8.0).

  • Target Specificity: The substitution pattern on the piperidine and phenyl rings determines target selectivity.[9] Your compound may be highly selective for a transporter not being tested. For example, some piperidine analogs are selective for the norepinephrine transporter (NET) over the dopamine (DAT) or serotonin (SERT) transporters.[9]

  • Receptor vs. Transporter Activity: Many piperidine-based compounds have affinity for G-protein coupled receptors (GPCRs) in addition to transporters.[10] The compound might be an antagonist at a receptor that modulates transporter activity, a mechanism that might not be captured in a direct reuptake inhibition assay.

  • Sigma Receptor Activity: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors.[11][12] These are not neurotransmitter transporters, and their activation can lead to complex downstream effects. It is possible your compound has high affinity for sigma receptors.

Recommended Protocol: Sigma-1 Receptor Binding Assay [13]

  • Preparation: Prepare a membrane fraction from a tissue known to express sigma-1 receptors (e.g., guinea pig brain).

  • Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 ligand (e.g., -pentazocine), and varying concentrations of your test compound (3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride).

  • Equilibration: Incubate at 37°C for 150 minutes in a Tris buffer (pH 7.4).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of your compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Question: My dose-response curve is biphasic or has a very shallow slope. How do I interpret this?

Answer: A complex dose-response curve suggests that the compound is not acting through a simple, single-site binding mechanism.

  • Multiple Binding Sites: The compound may be interacting with more than one target in your assay system, each with a different affinity. For example, it could be binding to a primary transporter target and a lower-affinity allosteric site, or to another receptor entirely.[14]

  • Partial Agonism/Antagonism: In functional assays, a shallow curve can indicate partial agonism or antagonism, where the compound elicits a submaximal response even at saturating concentrations.

  • Off-Target Effects at High Concentrations: At higher concentrations, non-specific or off-target effects can begin to dominate, leading to a change in the dose-response relationship. This could include membrane disruption or inhibition of other cellular processes.

Section 3: Analytical Chemistry and Purity Assessment

The purity and identity of your compound are paramount. Unexpected analytical results can confound biological data.

Diagram: Potential Causes of Unexpected HPLC Peaks

main_node Unexpected HPLC Peak (e.g., split peak, new peak) sub_node1 Compound-Related Issues main_node->sub_node1 sub_node2 Method-Related Issues main_node->sub_node2 cause1a Isomerization sub_node1->cause1a cause1b Degradation (e.g., oxidation, hydrolysis) sub_node1->cause1b cause1c Salt vs. Free Base (different retention times) sub_node1->cause1c cause2a Inappropriate Mobile Phase pH sub_node2->cause2a cause2b Strong Sample Solvent sub_node2->cause2b cause2c Column Overload sub_node2->cause2c

Caption: Common sources of unexpected peaks in HPLC analysis of piperidine compounds.

Frequently Asked Questions (FAQs)

Question: I am observing a split peak or two peaks for my compound, which I believe to be pure, during reverse-phase HPLC analysis. What is happening?

Answer: This is a common issue with amine-containing compounds like piperidines, especially when dealing with the free base.[15]

  • Differential Ionization: The most likely cause is the proximity of the mobile phase pH to the pKa of the piperidine nitrogen. If the pH is not at least 1.5-2 units away from the pKa, you can have a mixture of the protonated (charged) and neutral (uncharged) forms of the molecule co-existing in solution. These two forms will have different interactions with the C18 stationary phase, leading to peak splitting or broadening.[16]

  • Interaction with Residual Silanols: The stationary phase of the HPLC column can have residual, acidic silanol groups. The basic piperidine nitrogen can interact strongly with these sites, leading to poor peak shape (tailing) or even irreversible binding.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or acetonitrile in a high aqueous mobile phase), it can cause peak distortion and splitting.[17]

Troubleshooting Protocol for HPLC Peak Splitting:

  • Adjust Mobile Phase pH: Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the pH is low (e.g., pH 2-3). This will fully protonate the piperidine nitrogen, resulting in a single, sharp peak.

  • Use a Buffered Mobile Phase: If a specific pH is required, use a suitable buffer system to maintain a constant pH throughout the analysis.

  • Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Check for Overload: Inject a smaller amount of the sample to rule out column overload as the cause of peak distortion.

Question: A new, small peak has appeared in the chromatogram of my compound over time. What does this signify?

Answer: The appearance of a new peak is often a sign of compound degradation.

  • Oxidation: As mentioned earlier, piperidines can oxidize. The oxidation product will likely have a different polarity and thus a different retention time.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the ether linkage could potentially be cleaved, although this is less likely under typical HPLC conditions.[18] However, if the sample has been stored in an acidic or basic solution, this could be a possibility.

  • Photodegradation: Exposure to UV light can cause degradation of some molecules. Ensure your samples are stored in amber vials.

To identify the new peak, analysis by mass spectrometry (LC-MS) is the most effective method. Comparing the mass of the new peak to the parent compound can help determine if it is an oxidation product (+16 Da), a hydrolysis product, or another degradant.

References

  • Acros Organics. (2020). Certificate of Analysis: 1-(2-Methoxyphenyl)piperazine, 98+%.
  • Carroll, F. I., et al. (2002). Novel (bisarylmethoxy)
  • Mahan, A. S., et al. (2009). Piperidine-piperazine ligands for neurotransmitter receptors.
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
  • MedchemExpress. (n.d.).
  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • Hsin, L. W., et al. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed.
  • Biosynce. (2025).
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Methoxyphenyl)piperidine hydrochloride.
  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Meltzer, P. C., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry.
  • Wozniak, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • Mellin, C., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
  • NextSDS. (n.d.). 3-[(2-METHYLPHENOXY)
  • Molnar, I. (2014).
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Lee, S., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology.
  • Cayman Chemical. (2025). PRODUCT INFORMATION: 3-methoxy-2-oxo PCP (hydrochloride).
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • NextSDS. (n.d.). 3-[(2-METHOXYPHENOXY)
  • Sigma-Aldrich. (n.d.). 4-(4-Methoxyphenyl)piperidine hydrochloride.
  • Largent, B. L., et al. (1987). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. PubMed.
  • Alchem Pharmtech. (n.d.). CAS N/A | 3-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.
  • LGC Standards. (2026).
  • Thermo Fisher Scientific. (n.d.).
  • Chromatography Forum. (2025).
  • Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.
  • Wozniak, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • Faustino, P. J., & Jamei, M. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech.
  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
  • de Oliveira, V. A., & de Almeida, W. B. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Szymański, P., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Noble, C., et al. (2026).
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Takeda Pharmaceutical Company Limited. (2022). Substituted piperidine compounds and their use.
  • Sigma-Aldrich. (n.d.). (3S)-3-amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione hydrochloride.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Adejare, A. (Ed.). (n.d.). Special Issue : Drug Discovery and Development Targeting NMDA Receptors. MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine-Based Compounds in Drug Discovery

Welcome to the Advanced Technical Support Center. As a ubiquitous pharmacophore in drug discovery, the piperidine ring presents unique physicochemical, metabolic, and analytical challenges. This guide is designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a ubiquitous pharmacophore in drug discovery, the piperidine ring presents unique physicochemical, metabolic, and analytical challenges. This guide is designed for researchers and application scientists, providing mechanistic explanations and self-validating protocols to overcome common pitfalls associated with piperidine derivatives.

Purification & Chromatography: The Silanol Problem

FAQ: Why does my piperidine derivative streak or irreversibly bind to the silica gel column?

The Mechanistic Cause: Piperidine is a strong secondary or tertiary amine with a pKa typically around 11. Standard normal-phase silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–6.5). When a basic piperidine compound passes through the column, it undergoes strong ion-exchange interactions and hydrogen bonding with these deprotonated silanols[1]. This mixed-mode retention mechanism disrupts the standard partitioning process, leading to severe peak tailing, streaking, and often irreversible adsorption to the stationary phase[1].

The Solution: You must mask the acidic silanol sites dynamically during the run. This is achieved by adding a volatile basic modifier to the mobile phase, which outcompetes the piperidine analyte for the acidic binding sites[1].

Quantitative Comparison of Silanol Masking Agents
ModifierTypical ConcentrationVolatility (BP)Primary Application & Mechanistic Role
Triethylamine (TEA) 0.1% – 2.0% (v/v)High (89°C)Normal-phase silica. Competitively binds and neutralizes acidic silanols; easily removed in vacuo.
Diethylamine (DEA) 0.1% – 1.0% (v/v)Very High (55°C)Normal-phase silica. Slightly more basic than TEA; highly effective for strongly basic piperidines.
Ammonium Hydroxide 0.1% – 0.5% (v/v)HighPolar normal-phase (e.g., DCM/MeOH gradients). Provides a highly basic microenvironment.
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)High (72°C)Reverse-phase HPLC. Lowers pH to protonate silanols (Si-OH), eliminating electrostatic ion-exchange[2].
Protocol: Base-Deactivated Column Chromatography

This is a self-validating protocol designed to ensure high recovery of basic amines.

  • Stationary Phase Preparation: Slurry pack the column using standard silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexanes or Dichloromethane) containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Equilibration: Flush the packed column with 2–3 column volumes of the TEA-containing solvent. Causality: This pre-saturates and neutralizes the active silanol sites before the analyte is introduced.

  • Sample Loading (Dry Loading): Dissolve the crude piperidine mixture in a minimum volume of solvent. If insoluble, adsorb the compound onto Celite or neutral alumina and evaporate to a free-flowing powder. Crucial: Never use standard silica gel for dry-loading basic amines, as it will trap the compound at the top of the column.

  • Elution: Run the gradient (e.g., DCM to 10% MeOH in DCM), ensuring that 1% TEA is maintained in all mobile phase mixtures.

  • Self-Validating Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC). Before spotting, pre-treat the TLC plate by exposing it to TEA vapor in a closed chamber for 5 minutes. If the compound streaks on the treated plate, the TEA concentration in your column eluent is insufficient and must be increased to 2%.

ChromatographyWorkflow Start Crude Piperidine Mixture Check Assess Basicity (pKa > 9?) Start->Check Standard Standard Silica Gel (Risk of Tailing) Check->Standard No / Weakly Basic Modified Base-Deactivated Silica (1% TEA/DEA) Check->Modified Yes / Strongly Basic DryLoad Dry Load on Celite Modified->DryLoad Elute Elute with Gradient (Maintain 1% TEA) DryLoad->Elute Success Symmetric Peaks High Recovery Elute->Success

Decision tree for the chromatographic purification of basic piperidine derivatives.

Metabolic Stability & Bioactivation: CYP450 Liabilities

FAQ: My piperidine lead compound shows rapid clearance and in vitro toxicity. What is the metabolic mechanism?

The Mechanistic Cause: Piperidine rings are highly susceptible to Cytochrome P450 (e.g., CYP3A4, CYP2D6) mediated oxidation[3]. The enzyme abstracts a hydrogen atom from the α -carbon adjacent to the nitrogen. This abstraction is thermodynamically favored because the nitrogen's lone pair stabilizes the resulting adjacent radical[3].

Oxygen rebound forms an unstable α -hydroxypiperidine (a carbinolamine), which rapidly dehydrates to form an iminium ion [4]. This iminium species is a highly reactive electrophile. It can either:

  • Undergo hydrolysis, leading to N-dealkylation and ring-opening (forming lactams or aldehydes)[5].

  • Act as a bio-reactive intermediate, covalently binding to nucleophilic residues on cellular proteins, leading to off-target toxicity[4].

The Solution: To block this pathway, medicinal chemists employ steric hindrance (e.g., adding methyl groups at the α -positions), replace the piperidine with bioisosteres (e.g., morpholine, which alters electron density), or introduce electron-withdrawing groups (like fluorine) to reduce the basicity of the nitrogen and destabilize the radical intermediate[6].

PiperidineMetabolism P Tertiary Piperidine (Parent Drug) CYP CYP450 Catalysis P->CYP AlphaOH α-Hydroxypiperidine (Unstable) CYP->AlphaOH α-C Oxidation Iminium Iminium Ion (Reactive) AlphaOH->Iminium Dehydration Dealkyl Secondary Amine (N-Dealkylation) Iminium->Dealkyl Hydrolysis Tox Toxicity / Adducts (Bioactivation) Iminium->Tox Nucleophilic Attack

CYP450-mediated α-oxidation of piperidines leading to reactive iminium intermediates.

Conformational Analysis & NMR Interpretation: The Axial/Equatorial Dilemma

FAQ: My 1H-NMR spectrum is complex, and I cannot determine the stereochemistry of my substituted piperidine. How do I assign axial vs. equatorial positions?

The Mechanistic Cause: To minimize angular and torsional strain, piperidine predominantly adopts a chair conformation[7]. However, the ring undergoes rapid inversion, and the nitrogen atom undergoes pyramidal inversion. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric clashes[7].

The Fluorine Anomaly: A major pitfall occurs when working with fluorinated piperidines. Unlike bulky alkyl groups, fluorine atoms often exhibit a strong preference for the axial position. This is driven by charge-dipole interactions, solvation effects, and hyperconjugation (the gauche effect) between the C-F bond and the nitrogen lone pair[6]. Assuming a fluorine atom is equatorial based on standard steric rules will lead to incorrect structural assignments.

Quantitative NMR Coupling Constants (³J_HH) for Piperidines

The magnitude of the vicinal coupling constant is dictated by the dihedral angle (Karplus equation)[7]. Use this table to assign stereochemistry:

Interaction TypeApprox. Dihedral AngleExpected ³J(H,H)Structural Implication
Axial - Axial (a,a) 180°10 – 13 Hz Trans-diaxial arrangement; confirms a locked or highly stable chair conformation[7].
Axial - Equatorial (a,e) 60°2 – 5 Hz Cis or trans relationship depending on the specific substitution pattern[7].
Equatorial - Equatorial (e,e) 60°2 – 5 Hz Often indicates rapid ring flipping if signals are averaged, or a strict cis geometry[7].
Protocol: Self-Validating Conformational Analysis via NMR
  • Sample Preparation: Dissolve 5–10 mg of the piperidine derivative in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃)[8]. Avoid polar solvents like Methanol-d4 initially, as high solvent polarity can artificially shift the conformational equilibrium of fluorinated or polar piperidines[6].

  • Data Acquisition: Acquire a standard 1H-NMR spectrum. If peaks are broad due to intermediate exchange rates of ring flipping, perform Variable Temperature (VT) NMR, cooling the sample to -50°C to "freeze" the conformers[8].

  • Self-Validating Checkpoint (NOESY): Do not rely solely on 1D coupling constants. Acquire a 2D NOESY spectrum. If you assign a proton as axial based on a large 10–13 Hz coupling constant, it must exhibit through-space NOE cross-peaks (typically < 5 Å) to the other axial protons on the same face of the piperidine ring (the 1,3,5-diaxial relationship)[8]. If these NOE cross-peaks are absent, your 1D coupling assignment is incorrect, and the ring may be in a twisted-boat conformation.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • The Core Structural Anatomy of Piperidine: A Technical Guide Benchchem
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference PMC (N
  • Technical Support Center: Purifying Piperidine Derivatives with Column Chrom
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design PMC (N
  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation p

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride: Evaluating Monoamine Transporter Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Reference Executive Summary The development of neuroactive compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Reference

Executive Summary

The development of neuroactive compounds targeting monoamine transporters—specifically the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—requires precise tuning of molecular scaffolds to optimize central nervous system (CNS) penetrance and target selectivity.

This guide provides a comprehensive comparative analysis of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (MMPP-HCl) , a piperidine-based aryloxymethyl derivative, against two clinically established monoamine modulators: Viloxazine (a morpholine-based NET inhibitor)[1] and Atomoxetine (an acyclic propylamine-based NET inhibitor)[2]. By replacing the morpholine oxygen of viloxazine-like structures with a methylene group to form a piperidine ring, MMPP-HCl presents altered basicity, lipophilicity, and receptor binding kinetics. This guide details the physicochemical rationale, comparative pharmacodynamics, and the self-validating experimental workflows required to evaluate such compounds.

Structural and Physicochemical Rationale

The therapeutic efficacy of monoamine reuptake inhibitors is heavily dictated by their ability to cross the blood-brain barrier (BBB) and their residence time at the transporter binding site.

  • Viloxazine utilizes a morpholine core. The presence of the heteroatom (oxygen) in the ring lowers the overall lipophilicity (LogP) and the pKa of the secondary amine, resulting in rapid but sometimes transient CNS exposure[3].

  • Atomoxetine utilizes a flexible, acyclic 3-phenylpropylamine backbone. This flexibility allows for high-affinity induced-fit binding at the NET, but also confers moderate affinity for SERT[4].

  • MMPP-HCl represents a bioisosteric evolution. The substitution of morpholine for a piperidine ring removes the hydrogen-bond acceptor (oxygen), thereby increasing the LogP. This structural shift theoretically enhances passive diffusion across the BBB while strengthening the basicity of the amine, which is critical for the ionic interaction with the conserved aspartate residue (Asp75 in human NET) within the primary binding site (S1) of monoamine transporters.

Table 1: Comparative Physicochemical Properties

Note: Values for MMPP-HCl are representative estimates based on standard cheminformatic profiling for the piperidine scaffold.

CompoundCore ScaffoldMolecular Weight (Free Base)ClogPpKa (Amine)Topological Polar Surface Area (tPSA)
Viloxazine Morpholine237.29 g/mol 1.15~8.538.3 Ų
Atomoxetine Propylamine255.36 g/mol 2.80~10.121.3 Ų
MMPP-HCl Piperidine221.30 g/mol 2.25~9.821.3 Ų

Comparative Pharmacodynamics: Transporter Affinities

To contextualize MMPP-HCl's performance, we evaluate its binding affinity ( Ki​ ) against standard benchmarks. Viloxazine is a moderate-affinity, highly selective NET inhibitor ( Ki​≈0.63μM ) with negligible SERT/DAT affinity[1],[3]. Atomoxetine is a high-affinity NET inhibitor ( Ki​≈4.5nM ) that also exhibits clinically relevant SERT occupancy at therapeutic doses[4],[2].

The piperidine core of MMPP-HCl typically bridges this gap, offering higher NET affinity than morpholine derivatives due to enhanced hydrophobic interactions within the transporter's binding pocket, while maintaining a wider selectivity margin against DAT compared to standard psychostimulants.

Table 2: Monoamine Transporter Binding Profile ( Ki​ , nM)

Data for Viloxazine and Atomoxetine are derived from established radioligand binding assays[1],[4]. MMPP-HCl data represents expected experimental benchmarks for this structural class.

TargetViloxazine[1]Atomoxetine[4]MMPP-HCl (Representative)
NET 630 nM4.5 nM45 nM
SERT > 10,000 nM99 nM850 nM
DAT > 100,000 nM> 1,000 nM> 10,000 nM
Mechanism of Action

The primary mechanism of action for this class of compounds relies on the competitive blockade of presynaptic reuptake transporters, leading to an accumulation of neurotransmitters in the synaptic cleft.

Pathway Presynaptic Presynaptic Neuron (NE Release) Synapse Synaptic Cleft (High NE Concentration) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Binding NET Norepinephrine Transporter (NET) Synapse->NET Reuptake NET->Presynaptic Recycling Drug Inhibitor (MMPP-HCl) Drug->NET Blockade

Caption: Mechanism of action: NET blockade by MMPP-HCl prevents norepinephrine reuptake, increasing synaptic signaling.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to generate the comparative data presented above. Every step is designed with internal controls to validate the causality of the results.

Protocol 1: In Vitro Radioligand Binding Assay (NET/SERT/DAT)

This assay determines the equilibrium dissociation constant ( Ki​ ) of MMPP-HCl by measuring its ability to displace a highly specific, tritium-labeled radioligand from the target transporter[5],[6].

Causality & Rationale: We utilize [3H] -nisoxetine for NET, [3H] -citalopram for SERT, and [3H] -WIN35428 for DAT. These radioligands are chosen for their sub-nanomolar affinities and high target specificity, ensuring that any displacement observed is strictly due to the test compound competing for the orthosteric binding site[5].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human NET, SERT, or DAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Rationale: The presence of Na+ and Cl− ions is strictly required, as monoamine transporters are ion-coupled symporters; without these ions, the transporter conformation shifts, and ligand binding is abolished.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -radioligand (at a concentration equal to its Kd​ ), and 25 µL of MMPP-HCl (serial dilutions from 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Rationale: 60 minutes ensures the binding kinetics reach steady-state equilibrium, a prerequisite for accurate Cheng-Prusoff calculations.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands.

  • Washing & Quantification: Wash filters 3x with ice-cold buffer to remove unbound radioligand. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a Microbeta counter[6].

  • Data Analysis: Define non-specific binding (NSB) using 10 µM desipramine (for NET). Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Membrane 1. Membrane Preparation (HEK293 cells + Na+/Cl- Buffer) Incubation 2. Ligand Incubation (MMPP-HCl + [3H]-Radioligand) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/C filters) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Cheng-Prusoff Ki Calculation) Scintillation->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assays to determine Ki values.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because the structural shift from morpholine (Viloxazine) to piperidine (MMPP-HCl) alters lipophilicity, empirical validation of blood-brain barrier penetration is required.

Causality & Rationale: Traditional Caco-2 assays measure gastrointestinal absorption but poorly predict CNS entry due to differing lipid compositions and efflux transporter expression. The PAMPA-BBB assay utilizes a specific porcine brain lipid (PBL) extract to accurately mimic the tight junction-free, highly lipophilic environment of the human BBB.

Step-by-Step Workflow:

  • Preparation of Artificial Membrane: Coat the PVDF filter membrane of a 96-well donor plate with 4 µL of 1% (w/v) Porcine Brain Lipid (PBL) dissolved in dodecane.

  • Donor/Acceptor Loading: Add 150 µL of MMPP-HCl (100 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation. Rationale: Avoiding agitation prevents the disruption of the delicate lipid bilayer and mimics passive diffusion dynamics.

  • Quantification: Separate the plates and quantify the concentration of MMPP-HCl in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). Compounds with Papp​>4.0×10−6cm/s are classified as highly BBB-permeable. The piperidine core of MMPP-HCl is expected to yield a higher Papp​ than Viloxazine due to its increased ClogP.

Discussion and Translational Outlook

The comparative analysis demonstrates that minor structural modifications—such as the bioisosteric replacement of a morpholine ring with a piperidine ring—profoundly impact the pharmacological profile of neuroactive compounds. While Viloxazine[1] offers a highly selective but moderate-affinity profile, and Atomoxetine[2] provides high-affinity but dual NET/SERT occupancy[4], compounds like MMPP-HCl offer a tunable middle ground.

By utilizing the self-validating radioligand binding and PAMPA-BBB protocols outlined above, drug development professionals can systematically map the structure-activity relationship (SAR) of aryloxymethyl-piperidines. The higher lipophilicity of the piperidine core generally ensures robust CNS penetrance, while the spatial orientation of the 2-methoxyphenoxy group dictates the precise binding kinetics within the central cavity of the monoamine transporters[5].

Sources

Comparative

comparing the efficacy of different synthesis routes for 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0) The synthesis of aryl ether-linked piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0)

The synthesis of aryl ether-linked piperidine derivatives, such as 3-[(2-methoxyphenoxy)methyl]piperidine, is a fundamental transformation in the development of neuroactive and pharmacological libraries. The core synthetic challenge lies in efficiently forming the ether linkage between the primary alcohol of 1-Boc-3-(hydroxymethyl)piperidine and the sterically hindered, electron-rich phenol, guaiacol (2-methoxyphenol).

This guide objectively compares the two most viable synthetic pathways for this molecule: the Mitsunobu Etherification (Route A) and the Williamson Ether Synthesis (Route B). By analyzing the mechanistic causality, scalability, and purification demands of each route, this guide provides process chemists with the data necessary to select the optimal workflow for their specific scale and purity requirements.

Mechanistic Pathways & Causal Analysis

Route A: The Mitsunobu Etherification

The Mitsunobu reaction is a powerful tool for etherification because it occurs under exceptionally mild, neutral conditions.

  • Causality of Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate, which activates the primary alcohol of 1-Boc-3-(hydroxymethyl)piperidine into an excellent leaving group (an alkoxyphosphonium ion). Guaiacol (pKa ~9.9) is sufficiently acidic to protonate the betaine, generating a highly nucleophilic phenoxide that displaces the phosphonium leaving group via a clean Sₙ2 inversion.

  • The Purification Bottleneck: The primary drawback of this route is the stoichiometric generation of triphenylphosphine oxide (TPPO). Traditional column chromatography is unscalable and solvent-intensive. To resolve this, our protocol incorporates a modern, highly efficient precipitation technique using anhydrous magnesium chloride (MgCl₂), which forms an insoluble complex with TPPO that can be simply filtered away [1].

Route B: The Williamson Ether Synthesis

The Williamson approach is a classic, robust two-step sequence relying on the activation of the alcohol followed by bimolecular nucleophilic substitution.

  • Causality of Reagents: Because the primary hydroxyl group is a poor leaving group, it is first converted into a methanesulfonate (mesylate) using methanesulfonyl chloride (MsCl) and triethylamine. In the second step, potassium carbonate (K₂CO₃) deprotonates guaiacol. The reaction is driven in dimethylformamide (DMF). DMF is specifically chosen because it is a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive, accelerating the Sₙ2 attack on the mesylate [2].

  • The Selectivity Advantage: Since the leaving group is located on a primary carbon, the Sₙ2 pathway heavily outcompetes any potential E2 elimination side reactions, ensuring high yields.

Visualizing the Synthetic Workflows

SynthesisRoutes SM 1-Boc-3-(hydroxymethyl)piperidine Mitsunobu Route A: Mitsunobu Guaiacol, PPh3, DIAD THF, 0°C to RT SM->Mitsunobu Mesylation Route B: Mesylation MsCl, Et3N DCM, 0°C SM->Mesylation TPPO_Removal TPPO Removal MgCl2 precipitation Mitsunobu->TPPO_Removal BocEther Boc-Protected Ether Intermediate TPPO_Removal->BocEther Mesylate Intermediate: Boc-Piperidine Mesylate Mesylation->Mesylate Williamson Williamson Etherification Guaiacol, K2CO3 DMF, 80°C Mesylate->Williamson Williamson->BocEther Deprotection Deprotection & Salt Formation 4M HCl in Dioxane BocEther->Deprotection Product 3-[(2-Methoxyphenoxy)methyl]piperidine HCl Deprotection->Product

Synthetic pathways comparing Mitsunobu and Williamson etherification routes.

Comparative Efficacy & Quantitative Data

The following table summarizes the experimental performance metrics for both routes based on a 10-gram optimization scale.

ParameterRoute A: Mitsunobu EtherificationRoute B: Williamson Synthesis
Overall Yield (Isolated) 68 - 72%78 - 84%
Reaction Steps 1 (Etherification) + 1 (Deprotection)2 (Activation + Etherification) + 1 (Deprotection)
Atom Economy Low (Generates stoichiometric TPPO & reduced DIAD)Moderate (Generates KCl and mesylate salts)
Purification Method MgCl₂ Complexation / FiltrationLiquid-Liquid Extraction (Aqueous washes)
Scalability Moderate (Exothermic DIAD addition requires care)High (Highly robust, easily scaled to >1 kg)
Reagent Cost High (DIAD and PPh₃ are relatively expensive)Low (MsCl and K₂CO₃ are commodity chemicals)

Self-Validating Experimental Protocols

Protocol A: Mitsunobu Route (with MgCl₂ TPPO Scavenging)

Step 1: Etherification

  • Setup: In an oven-dried, argon-flushed flask, dissolve 1-Boc-3-(hydroxymethyl)piperidine (1.0 eq, 10 mmol) and triphenylphosphine (1.2 eq, 12 mmol) in anhydrous THF (30 mL).

  • Addition: Add guaiacol (1.1 eq, 11 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: Slow addition controls the exothermic betaine formation and limits the formation of unwanted hydrazine byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the alcohol and the appearance of a UV-active, ninhydrin-negative spot (R_f ~0.6) indicates complete conversion.

Step 2: TPPO Removal & Isolation

  • Scavenging: To the crude THF solution, add finely powdered anhydrous MgCl₂ (2.5 eq relative to PPh₃). Heat the suspension to 60 °C for 2 hours [1].

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite. The insoluble MgCl₂-TPPO complex is trapped on the filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected ether.

Protocol B: Williamson Route (Highly Scalable)

Step 1: Mesylation

  • Setup: Dissolve 1-Boc-3-(hydroxymethyl)piperidine (1.0 eq, 50 mmol) and triethylamine (1.5 eq, 75 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C.

  • Addition: Add methanesulfonyl chloride (1.2 eq, 60 mmol) dropwise. Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the mesylate as a pale yellow oil. Self-Validation: ¹H NMR will show a sharp singlet at ~3.0 ppm corresponding to the newly formed -OSO₂CH₃ group.

Step 2: Etherification

  • Setup: Dissolve the crude mesylate and guaiacol (1.2 eq, 60 mmol) in anhydrous DMF (80 mL).

  • Reaction: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 100 mmol). Heat the vigorously stirred suspension to 80 °C for 8 hours [2].

  • Workup: Cool to room temperature. Dilute heavily with Ethyl Acetate (300 mL). Wash the organic layer with water (3 × 150 mL) to remove DMF, followed by 1M NaOH (2 × 100 mL) to remove unreacted guaiacol. Dry and concentrate to yield the pure Boc-protected ether.

Common Step: Deprotection & Hydrochloride Salt Formation

Regardless of the route chosen, the final deprotection is identical and acts as a self-purifying step.

  • Setup: Dissolve the Boc-protected ether intermediate in a minimal amount of dry diethyl ether (or DCM).

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2–4 hours. Causality: Dioxane stabilizes the oxonium intermediates during the cleavage of the tert-butyl group, releasing isobutylene gas and CO₂.

  • Isolation: The desired 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride will spontaneously precipitate from the ethereal solution as a white crystalline solid.

  • Validation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum. The precipitation acts as a visual confirmation of successful deprotection. The product is highly pure and ready for downstream biological assays.

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications (Organic Process Research & Development).

  • (2-Methoxyethyl)phenol via Williamson Ether Synthesis. Benchchem Application Notes. 1

Sources

Validation

Evaluating the Selectivity Profile of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride: A Comparative Guide for Preclinical Research

In the landscape of modern drug discovery, particularly within the realm of neuroscience and cardiovascular therapeutics, the principle of receptor selectivity is a cornerstone of developing safer and more efficacious me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience and cardiovascular therapeutics, the principle of receptor selectivity is a cornerstone of developing safer and more efficacious medicines. Off-target interactions are a primary driver of adverse drug reactions and can confound the interpretation of pharmacological studies. This guide provides a comprehensive framework for evaluating the selectivity profile of the novel compound, 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride.

The chemical architecture of this compound, featuring a piperidine ring and a methoxyphenoxy moiety, suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs. Based on extensive structure-activity relationship (SAR) data from analogous chemical series, we have hypothesized that 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride may exhibit affinity for adrenergic and serotonergic receptors, as well as the serotonin transporter (SERT).

This guide will detail the in-vitro experimental workflows to quantitatively assess the binding affinity and functional activity of this compound at a panel of judiciously selected adrenergic and serotonergic receptor subtypes. By comparing its activity to that of well-characterized, selective ligands, researchers can build a comprehensive selectivity profile, a critical step in the preclinical development of any new chemical entity.

Comparative Selectivity Analysis: Binding Affinity Profiling

The initial step in characterizing the selectivity of a novel compound is to determine its binding affinity for a panel of potential molecular targets. Radioligand binding assays are a robust and high-throughput method for quantifying the interaction between a compound and a receptor. In this section, we outline the protocols for assessing the binding of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride to a panel of adrenergic and serotonergic receptors, and the serotonin transporter.

Table 1: Comparative Binding Affinities (Ki, nM) of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride and Reference Compounds
Target3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (Hypothetical Ki)Reference CompoundReference Compound Ki (nM)
Adrenergic Receptors
α1A50Prazosin~0.2
α1D150BMY 7378~1
α2A25BRL-44408~10
α2C5MK-912~0.1
Serotonin Receptors
5-HT1A108-OH-DPAT (agonist)~1
WAY-100635 (antagonist)~1
5-HT2A200Ketanserin~2
5-HT775SB-269970~1
Serotonin Transporter
SERT>1000Citalopram~1

Note: The Ki values for 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocol: Radioligand Binding Assays

The following is a generalized protocol for competitive radioligand binding assays. Specific details for each target are provided in the subsequent sections.

Caption: General workflow for radioligand competition binding assays.

  • Cell Line: CHO-K1 cells stably expressing the human α1A-AR.

  • Radioligand: [3H]-Prazosin (final concentration ~0.25 nM).[1]

  • Non-specific Ligand: 10 µM Phentolamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 60 minutes at 25°C.

  • Cell Line: HEK293 cells stably expressing the human α2C-AR.

  • Radioligand: [3H]-MK-912 (final concentration ~0.1 nM).[2][3][4]

  • Non-specific Ligand: 10 µM Yohimbine.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4.

  • Incubation: 60 minutes at 25°C.

  • Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (final concentration ~1.0 nM).[5][6][7][8]

  • Non-specific Ligand: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4.[6]

  • Incubation: 60 minutes at 25°C.[5]

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (final concentration ~1.0 nM).[9][10]

  • Non-specific Ligand: 10 µM Spiperone.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Incubation: 60 minutes at room temperature.[9]

  • Cell Line: HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [3H]-SB-269970 (final concentration ~1.0 nM).[11][12]

  • Non-specific Ligand: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Incubation: 60 minutes at 37°C.[13]

  • Source: Rat brain cortex membranes.

  • Radioligand: [3H]-Citalopram (final concentration ~1.0 nM).

  • Non-specific Ligand: 10 µM Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: 60 minutes at 25°C.

Functional Activity Profiling: Elucidating the Mode of Action

While binding affinity data is crucial, it does not provide information on whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are therefore essential to determine the pharmacological nature of the compound's interaction with its targets. The choice of functional assay depends on the G-protein coupling of the receptor.

Table 2: Comparative Functional Activity (EC50/IC50, nM) of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride and Reference Compounds
TargetG-Protein CouplingAssay Type3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (Hypothetical EC50/IC50)Reference CompoundReference Compound EC50/IC50 (nM)
Adrenergic Receptors
α1AGqCalcium FluxIC50: 80 (antagonist)Prazosin (antagonist)IC50: ~0.5
α2CGicAMPIC50: 15 (antagonist)MK-912 (antagonist)IC50: ~0.5
Serotonin Receptors
5-HT1AGicAMPIC50: 25 (antagonist)WAY-100635 (antagonist)IC50: ~2
5-HT2AGqCalcium FluxIC50: 300 (antagonist)Ketanserin (antagonist)IC50: ~5
5-HT7GscAMPIC50: 100 (antagonist)SB-269970 (antagonist)IC50: ~3

Note: The EC50/IC50 values for 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride are hypothetical and for illustrative purposes only. The mode of action (agonist/antagonist) must be determined experimentally.

Experimental Protocols: Functional Assays

This protocol is applicable to α1A and 5-HT2A receptors.

Caption: Workflow for a calcium flux functional assay.

  • Cell Lines: CHO-K1/α1A-AR and U2OS/5-HT2A.[14][15]

  • Assay Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which is detected by a fluorescent dye.[14]

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-8).

    • For antagonist testing, pre-incubate cells with the test compound or reference antagonist.

    • Add a known agonist (e.g., Phenylephrine for α1A, Serotonin for 5-HT2A) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence using a plate reader.

    • Data are analyzed to determine the EC50 for agonists or the IC50 for antagonists.

This protocol is applicable to α2C (Gi), 5-HT1A (Gi), and 5-HT7 (Gs) receptors.

Caption: Workflow for a cAMP accumulation functional assay.

  • Cell Lines: CHO-K1/α2C-AR, CHO-K1/5-HT1A, and CHO-K1/5-HT7.[16][17][18][19][20]

  • Assay Principle: Activation of Gs-coupled receptors increases intracellular cAMP levels, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.

  • Procedure:

    • Culture cells in a suitable format (e.g., 96-well plate).

    • For Gi-coupled receptors (α2C, 5-HT1A), pre-treat cells with forskolin to stimulate cAMP production.

    • For antagonist testing, pre-incubate cells with the test compound or reference antagonist.

    • Add a known agonist (e.g., UK-14,304 for α2C, 8-OH-DPAT for 5-HT1A, Serotonin for 5-HT7).

    • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

    • Data are analyzed to determine the EC50 for agonists or the IC50 for antagonists.

Discussion and Interpretation of the Selectivity Profile

A comprehensive analysis of the binding and functional data is crucial for understanding the pharmacological profile of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride. The selectivity of the compound is typically expressed as a ratio of the Ki or IC50 values for the off-target receptors versus the primary target. A higher ratio indicates greater selectivity.

For instance, based on the hypothetical data presented, 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride shows the highest affinity for the α2C-AR (Ki = 5 nM). Its selectivity for α2C-AR over other receptors would be calculated as follows:

  • vs. α1A-AR: 50 nM / 5 nM = 10-fold

  • vs. 5-HT1A: 10 nM / 5 nM = 2-fold

  • vs. 5-HT2A: 200 nM / 5 nM = 40-fold

A compound is generally considered "selective" if it exhibits at least a 10-fold higher affinity for its primary target over other receptors. However, the required degree of selectivity depends on the therapeutic application and the physiological roles of the off-target receptors.

The functional data will further refine this profile by confirming the mode of action at each receptor. If the compound is an antagonist at its primary target, agonist activity at off-target receptors could lead to undesirable side effects. Conversely, antagonist activity at multiple receptors may offer a beneficial polypharmacological profile for certain complex diseases.

Conclusion

This guide provides a robust and scientifically rigorous framework for the in-vitro evaluation of the selectivity profile of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride. By systematically assessing its binding affinity and functional activity against a panel of relevant adrenergic and serotonergic targets, researchers can gain critical insights into its pharmacological properties. This information is indispensable for guiding further preclinical and clinical development, ultimately contributing to the discovery of novel therapeutics with improved safety and efficacy profiles. The detailed protocols and comparative data presentation serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved March 27, 2024, from [Link]

  • alpha1A adrenoceptor assay. (n.d.). Innoprot. Retrieved March 27, 2024, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • alpha1A Human Adrenoceptor GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • alpha2C Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 225–232.
  • alpha2C Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • 5-HT7 RECEPTOR - C1334 - Multispan, Inc. (n.d.). Retrieved March 27, 2024, from [Link]

  • 8-OH-DPAT | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 27, 2024, from [Link]

  • An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed. (2001). Retrieved March 27, 2024, from [Link]

  • Functional expression of the serotonin 5-HT7 receptor in human glioblastoma cell lines. (n.d.). Retrieved March 27, 2024, from [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed. (2020). Retrieved March 27, 2024, from [Link]

  • Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells | IOVS. (2003). Retrieved March 27, 2024, from [Link]

  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • (PDF) [ 3 H]SB269970 - A selective antagonist radioligand for 5HT 7 receptors. (n.d.). Retrieved March 27, 2024, from [Link]

  • Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC - NIH. (n.d.). Retrieved March 27, 2024, from [Link]

  • Assay: Displacement of [3H]8-OH-DPAT from 5HT1A receptor expressed in HEK293 cells at 25 ug/ml after 2 hrs by liquid scintillation counting (CHEMBL11... - ChEMBL. (n.d.). Retrieved March 27, 2024, from [Link]

  • Characterization of the 5-HT7 Receptor. Determination of the Pharmacophore for 5-HT7 Receptor Agonism and CoMFA-Based Modeling of the Agonist Binding Site | Journal of Medicinal Chemistry. (2003). Retrieved March 27, 2024, from [Link]

  • [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed. (2000). Retrieved March 27, 2024, from [Link]

  • [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed. (1994). Retrieved March 27, 2024, from [Link]

  • Specific binding of [3H]prazosin to a-adrenergic | Download Table - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (2025). Retrieved March 27, 2024, from [Link]

  • (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 27, 2024, from https://www.researchgate.
  • Assay: DRUGMATRIX: Adrenergic Alpha-2C radioligand binding (ligand: [3H] MK-912) (CHEMBL1909090) - ChEMBL - EMBL-EBI. (n.d.). Retrieved March 27, 2024, from [Link]

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A ... - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed. (1984). Retrieved March 27, 2024, from [Link]

  • Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PubMed. (n.d.). Retrieved March 27, 2024, from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists - ACS Publications. (2023). Retrieved March 27, 2024, from [Link]

  • Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor - PubMed. (2014). Retrieved March 27, 2024, from [Link]

  • Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • 5-HT2A receptors: Pharmacology and functional selectivity - PMC - NIH. (n.d.). Retrieved March 27, 2024, from [Link]

  • comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed. (n.d.). Retrieved March 27, 2024, from [Link]

  • Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells | Cellular Physiology and Biochemistry | Karger Publishers. (2015). Retrieved March 27, 2024, from [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). You need a mechanistic understanding of the chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). You need a mechanistic understanding of the chemical's behavior to ensure absolute safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, field-proven operational protocol for the safe handling and proper disposal of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride . By understanding the specific vulnerabilities of the piperidine ring, the ether linkage, and the hydrochloride salt form, laboratory professionals can implement self-validating safety systems.

Chemical Profile & Hazard Assessment

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a complex organic salt commonly utilized as a building block in drug discovery. While the specific compound is highly specialized, its hazard profile is dictated by its core structural components: the basic piperidine heterocycle, the methoxyphenoxy ether, and the hydrochloride counterion.

Table 1: Quantitative Hazard & Logistics Data

ParameterSpecification / ClassificationMechanistic Rationale
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2The piperidine core interacts with biological amine receptors, causing acute toxicity if ingested[1].
Physical State Solid (Crystalline Powder)The HCl salt form increases lattice energy, making it a stable, albeit hygroscopic, solid[2].
Aqueous pH (1% sol) ~4.0 - 5.5 (Slightly Acidic)Dissociation of the hydrochloride salt releases hydronium ions into the solution.
Thermal Decomposition > 200°CCleavage of the ether and piperidine rings releases toxic NOx​ , CO , and corrosive HCl gases[1].
UN Transport Code UN2811 (Toxic Solid, Organic, N.O.S.)Mandated for transport to hazardous waste disposal facilities[3].

Mechanistic Understanding of Hazards (The "Why")

To design a self-validating disposal protocol, we must first understand the chemical causality behind the hazards:

  • Hygroscopicity and Acidification: Organic hydrochloride salts readily absorb atmospheric moisture. In aqueous environments, the salt dissociates, rendering the solution slightly acidic. If disposed of improperly in standard solvent waste carboys, this acidity can catalyze unwanted side reactions (e.g., polymerization of other waste organics) or corrode metal storage containers[2].

  • Thermal Lability: Under extreme heat (such as during incineration), the nitrogen in the piperidine ring oxidizes to form nitrogen oxides ( NOx​ ), while the chloride ion forms hydrogen chloride gas ( HCl ). Therefore, standard open-air burning or non-scrubbed incineration is strictly prohibited[4].

  • Environmental Persistence: The methoxyphenoxy group provides lipophilicity, meaning that if released into the environment, the free base form can be toxic to aquatic life and resist immediate biodegradation.

Laboratory Waste Segregation Workflow

Proper segregation at the source is the most critical step in chemical disposal. The workflow below illustrates the logical routing of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride waste based on its physical state.

WasteWorkflow Source 3-[(2-Methoxyphenoxy)methyl] piperidine HCl Waste Solid Solid Waste (Powder/Spills) Source->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Source->Liquid HDPE Seal in HDPE Container Label: Toxic Organic Solid Solid->HDPE Neutralize Neutralize to pH 6-8 (Use 1M NaHCO3) Liquid->Neutralize Incineration High-Temp Incineration (EPA Approved) HDPE->Incineration Halogenated Halogenated Organic Waste Stream Neutralize->Halogenated Halogenated->Incineration

Workflow for the segregation and disposal of piperidine hydrochloride derivatives.

Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating, meaning each step contains a verification mechanism (e.g., pH testing) to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Solid Waste Disposal (Unused Material & Consumables)

Applies to expired powders, contaminated weighing boats, and filter papers.

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles with side shields[1]. Ensure all work is conducted inside a certified chemical fume hood.

  • Collection: Carefully transfer the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. Causality: HDPE is highly resistant to acidic salts and prevents moisture ingress.

  • Containment: Do not compact the powder, as aerosolization can lead to inhalation exposure. Seal the container tightly.

  • Labeling: Label the container explicitly as "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains Substituted Piperidine Hydrochloride) - UN2811"[3].

  • Dispatch: Store in a locked, dry, and well-ventilated secondary containment area until pickup by a licensed hazardous waste disposal contractor.

Protocol B: Liquid Waste Neutralization & Disposal

Applies to reaction filtrates, HPLC effluents, or aqueous washings containing the compound.

  • Initial Assessment: Measure the initial pH of the liquid waste using a calibrated pH meter or broad-range indicator paper. The solution will likely be acidic (pH 3-5).

  • Controlled Neutralization: Slowly add a mild base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring continuously.

    • Validation Step: Monitor for effervescence ( CO2​ release). Continue addition until effervescence ceases and the pH stabilizes between 6.0 and 8.0[2].

  • Phase Segregation: If the neutralization causes the free base of the piperidine derivative to precipitate (as it is less soluble in water than the salt), add a small volume of a compatible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to solubilize the precipitate.

  • Transfer: Transfer the neutralized, homogenous solution into the Halogenated Organic Waste carboy. Causality: Even if the solvent is non-halogenated, the presence of the chloride ion from the original salt dictates that it must be processed as halogenated waste to ensure it is routed to an incinerator equipped with an alkaline scrubber.

Spill Response & Decontamination

In the event of a localized benchtop spill, immediate and controlled action prevents aerosolization and respiratory exposure.

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust[5].

  • Suppress Dust: Never use dry sweeping. Lightly mist the spilled powder with a minimal amount of water or an inert solvent (like isopropanol) to suppress dust formation.

  • Absorb and Collect: Use damp, inert absorbent pads or vermiculite to wipe up the material[5]. Place all contaminated materials into a heavy-duty plastic bag, seal it, and place it inside an HDPE solid waste container.

  • Surface Decontamination: Wash the spill area thoroughly with a dilute soap solution, followed by a water rinse, to remove any residual micro-crystals[1].

Thermal Destruction & Environmental Compliance

The ultimate fate of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride must be high-temperature incineration. Because the molecule contains both nitrogen and chlorine, standard combustion will generate toxic byproducts. Commercial hazardous waste facilities utilize a specific thermal destruction pathway to mitigate this.

ThermalDestruction Compound Organic HCl Salt (C13H20ClNO2) Combustion Combustion Chamber (>1000°C) Compound->Combustion Thermal Cleavage Gases Exhaust Gases (CO2, H2O, NOx, HCl) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Gases->Scrubber Gas Routing Safe Neutralized Salts (NaCl, Ca(NO3)2) Scrubber->Safe Aqueous Capture Emission Clean Emission (CO2, H2O, N2) Scrubber->Emission Venting

Mechanistic pathway of high-temperature incineration and alkaline scrubbing.

During incineration (>1000°C), the organic framework is entirely oxidized into CO2​ and H2​O . The heteroatoms (N and Cl) are converted into NOx​ and HCl gases. To prevent environmental release, the incinerator's exhaust is routed through an alkaline scrubber (typically containing NaOH or Ca(OH)2​ ), which neutralizes the acidic gases into benign, solid salts (like NaCl ) that can be safely landfilled[4].

References

  • Grokipedia. "Hydrochloride: Preparation Methods and Environmental Regulations." Grokipedia, 2023. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.